molecular formula C6H9ClN2O2 B1427424 Pi-Methylimidazoleacetic acid hydrochloride CAS No. 1071661-55-6

Pi-Methylimidazoleacetic acid hydrochloride

货号: B1427424
CAS 编号: 1071661-55-6
分子量: 176.60 g/mol
InChI 键: BMKRZGIAUKYDQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pi-Methylimidazoleacetic acid hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.60 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(3-methylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKRZGIAUKYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071661-55-6
Record name 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
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Foundational & Exploratory

"Pi-Methylimidazoleacetic acid hydrochloride chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pi-Methylimidazoleacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-methyl-5-imidazoleacetic acid hydrochloride or pros-methylimidazoleacetic acid (p-MIAA), is an endogenous metabolite and a potential neurotoxin.[1][2][3] It is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489).[4] Unlike t-MIAA, the metabolic origin of p-MIAA is not fully understood, and it is not considered a direct metabolite of histamine.[4][5] Growing interest in this compound stems from its potential involvement in neurological disorders, with studies showing a correlation between its levels in cerebrospinal fluid and the severity of Parkinson's disease.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and potential biological activities of this compound.

Chemical Structure and Properties

Pi-Methylimidazoleacetic acid is characterized by an acetic acid group attached to the 5-position of a 1-methylimidazole (B24206) ring.[6] The hydrochloride salt form enhances its water solubility and stability.[6]

Chemical Structure:

  • Pi-Methylimidazoleacetic acid:

    • SMILES: CN1C=NC=C1CC(=O)O[6]

    • InChI: InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)[6]

  • This compound:

    • Molecular Formula: C₆H₉ClN₂O₂[2]

A summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Pi-Methylimidazoleacetic acid and its Hydrochloride Salt

PropertyPi-Methylimidazoleacetic acidThis compoundReference(s)
CAS Number 4200-48-01071661-55-6[1]
Molecular Formula C₆H₈N₂O₂C₆H₉ClN₂O₂[1][2]
Molecular Weight 140.14 g/mol 176.60 g/mol [1][2]
Appearance SolidWhite to off-white solid[2]
Boiling Point 384.4 °C at 760 mmHgN/A[1]
Density 1.27 g/cm³N/A[1]
Solubility Soluble in DMSOSoluble in DMSO (125 mg/mL)[1][2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2]

Experimental Protocols

Synthesis of Imidazoleacetic Acid Derivatives (Representative Protocol)

Step 1: N-Alkylation of Imidazole (B134444) [7]

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like powdered potassium carbonate (1.4 eq).

  • Add a haloacetate ester, for example, tert-butyl chloroacetate (B1199739) (1.2 eq), to the mixture at room temperature.

  • Reflux the reaction mixture for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis of the Ester and Hydrochloride Salt Formation [7]

  • Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in a suitable solvent like dichloromethane.

  • Cool the solution to -15 to -10 °C.

  • Slowly add a Lewis acid, such as titanium tetrachloride (1.4 eq), dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol at 0 to -10 °C and continue stirring at room temperature for 1 hour.

  • Add additional isopropyl alcohol and stir for another hour.

  • The resulting precipitate can be filtered, washed with the alcohol, and dried under vacuum to yield the imidazol-1-yl-acetic acid hydrochloride.

Analytical Methods for Quantification in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) [2][9]

This method is commonly used for the detection and quantification of methylimidazoleacetic acids in biological fluids like urine, plasma, and cerebrospinal fluid.

  • Sample Preparation:

    • Isolate the acids from the biological sample using ion-exchange chromatography.[9]

  • Derivatization:

    • Esterify the isolated acids to their n-butyl esters using boron trifluoride-butanol.[9]

  • Extraction:

  • GC-MS Analysis:

    • Inject the chloroform extract into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Employ selected ion monitoring (SIM) for quantification. For the n-butyl ester of methylimidazoleacetic acid, the ion at m/e 95 is typically monitored.[9]

    • An internal standard, such as 3-pyridylacetic acid (monitored at m/e 93), should be used for accurate quantification.[9]

High-Performance Liquid Chromatography (HPLC) [10]

Reversed-phase ion-pair HPLC provides a sensitive and specific method for the quantification of methylimidazoleacetic acid isomers.

  • Sample Preparation:

    • Centrifuge the urine sample to remove particulate matter.

    • Dilute the supernatant with the mobile phase.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: An aqueous buffer containing an ion-pairing agent.

    • Detection: UV detection at an appropriate wavelength.

    • The method should be capable of separating the pi- and tele- isomers.

Biological Activity and Potential Signaling Pathways

Pi-Methylimidazoleacetic acid is described as a potential neurotoxin.[1][3] While the precise mechanisms of its neurotoxicity are not fully elucidated, research on related imidazole-containing compounds and endogenous neurotoxins suggests potential pathways. The neurotoxic effects of certain imidazole compounds have been linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[11] This process can trigger a cascade of downstream events, including increased intracellular calcium, activation of nitric oxide synthase, and the generation of reactive oxygen species (ROS), ultimately leading to oxidative stress and neuronal cell death.[12][13]

Hypothetical Signaling Pathway for Pi-Methylimidazoleacetic Acid-Induced Neurotoxicity

The following diagram illustrates a plausible signaling pathway for the neurotoxic effects of Pi-Methylimidazoleacetic acid, based on the known mechanisms of related neurotoxins.

G pMIAA Pi-Methylimidazoleacetic acid (p-MIAA) NMDAR NMDA Receptor pMIAA->NMDAR Binds and Activates Ca_influx Increased Intracellular Ca2+ NMDAR->Ca_influx Opens Channel NOS_activation Nitric Oxide Synthase (NOS) Activation Ca_influx->NOS_activation Activates Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Induces NO_production Increased Nitric Oxide (NO) NOS_activation->NO_production Catalyzes ROS_production Reactive Oxygen Species (ROS) Production NO_production->ROS_production Contributes to Mito_dysfunction->ROS_production Major Source Apoptosis Neuronal Apoptosis Mito_dysfunction->Apoptosis Initiates Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Leads to Oxidative_stress->Apoptosis Induces

Caption: Hypothetical neurotoxic pathway of Pi-Methylimidazoleacetic acid.

Experimental Workflow for Assessing Neurotoxicity

The following diagram outlines a typical experimental workflow to investigate the neurotoxic effects of Pi-Methylimidazoleacetic acid.

G start Start: Hypothesis p-MIAA is neurotoxic cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture treatment Treatment with varying concentrations of p-MIAA cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay ros_measurement ROS Measurement (e.g., DCFH-DA assay) treatment->ros_measurement mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_measurement->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Neurotoxic Effects and Mechanism data_analysis->conclusion

Caption: Workflow for in vitro neurotoxicity assessment.

Conclusion

This compound is an intriguing endogenous molecule with potential implications for neurodegenerative diseases. Its structural similarity to histamine metabolites, coupled with its distinct metabolic origin and potential neurotoxicity, makes it a subject of significant research interest. This guide has provided a consolidated overview of its chemical properties, representative experimental protocols, and a hypothetical mechanism of action to aid researchers in their investigations. Further studies are warranted to fully elucidate its synthesis, metabolic pathways, and the precise molecular mechanisms underlying its biological effects. Such research will be crucial in understanding its role in health and disease and in evaluating its potential as a biomarker or therapeutic target.

References

Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the current scientific understanding of Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA), a compound noted for its potential role in neuropathological processes. While direct evidence of its biological activity and mechanism of action remains an area of active investigation, this document synthesizes the existing correlational data and analytical methodologies to inform future research and development.

Introduction

Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-Methylimidazoleacetic acid, is an isomer of the primary histamine (B1213489) metabolite, tele-Methylimidazoleacetic acid (t-MIAA). However, unlike t-MIAA, p-MIAA is not a metabolite of histamine[1][2]. The hydrochloride salt form of p-MIAA is often utilized in research due to its enhanced water solubility and stability[3]. The assertion that p-MIAA is a "potential neurotoxin" stems primarily from the work of George D. Prell and is largely based on correlational studies in human patients with neurological disorders[3][4][5][6][7][8][9].

Quantitative Data: Endogenous Levels of p-MIAA

Quantitative analysis has established the presence of p-MIAA in various biological matrices in both rats and humans. The following table summarizes the reported endogenous levels of the free acid form.

Biological MatrixSpeciesMean Concentration (± S.E.)Reference
BrainRat110.33 ± 12.44 pmol/g[10]
Cerebrospinal FluidHuman80.76 ± 18.92 pmol/ml[10]
PlasmaHuman73.64 ± 14.50 pmol/ml[10]
UrineHuman73.02 ± 38.22 nmol/mg creatinine[10]

Correlational Evidence of Biological Activity

The hypothesis of p-MIAA's neurotoxic potential is primarily supported by its association with the severity of certain neurodegenerative and psychiatric disorders.

Parkinson's Disease

A significant positive correlation has been observed between the levels of p-MIAA in the cerebrospinal fluid (CSF) and the severity of Parkinson's disease in medication-free patients[4][11]. The Spearman's rank correlation coefficient (rho) was 0.749 (p < 0.005) between p-MIAA levels and the Columbia University Rating Scale for disease severity[4]. This strong correlation suggests that the accumulation of p-MIAA, or the underlying processes that lead to its accumulation, may have an adverse influence on the deteriorating nigrostriatal system[4]. However, it is important to note that the mean levels of p-MIAA in the CSF of these patients did not significantly differ from age-matched controls, suggesting a more complex relationship than simple overproduction[4].

Schizophrenia

In contrast to Parkinson's disease, a study on patients with chronic schizophrenia found a negative correlation between CSF concentrations of p-MIAA and the mean scores for positive symptoms on the Psychiatric Symptom Assessment Scale (r = -0.48)[5]. A similar negative correlation was found with ventricular brain ratios (r = -0.48), with patients exhibiting abnormal ventricular enlargement having significantly lower p-MIAA concentrations[5].

Proposed Metabolic Origin

p-MIAA is not a product of histamine metabolism[1]. Experimental evidence in rats has shown that its levels are not affected by the administration of L-histidine or an inhibitor of histamine synthesis[1]. Conversely, the administration of pros-methylhistidine led to a significant, up to 20-fold, increase in p-MIAA levels, suggesting that p-MIAA is likely derived from the metabolism of pros-methylhistidine[1].

Experimental Protocols

While specific protocols for inducing and measuring the neurotoxic effects of p-MIAA are not detailed in the currently available literature, a validated method for its quantification in biological samples has been published.

Quantification of p-MIAA by Gas Chromatography-Mass Spectrometry[10]

This method allows for the sensitive and specific measurement of p-MIAA in brain tissue, CSF, plasma, and urine.

  • Sample Preparation:

    • Separation of p-MIAA from biological samples using ion-exchange chromatography.

    • Derivatization of the acid to its n-butyl ester form using boron trifluoride-butanol.

    • Extraction of the derivatized p-MIAA with chloroform.

  • Analytical Method:

    • Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantification is achieved by electron impact selected ion monitoring of the m/e 95 ion of the derivatized p-MIAA.

    • 3-Pyridylacetic acid is used as an internal standard and monitored at m/e 93.

  • Detection Limit: Approximately 7 pmol (1 ng).

Visualizations

The following diagrams illustrate the proposed metabolic pathway of p-MIAA and the hypothetical relationship between its accumulation and neurodegeneration based on current correlational evidence.

Metabolic Origin of p-MIAA A pros-Methylhistidine B pros-Methylhistamine (putative intermediate) A->B Decarboxylation? C p-MIAA B->C Oxidation? Hypothesized Role of p-MIAA in Neurodegeneration A Unknown Etiological Factors B Altered Metabolism of pros-Methylhistidine A->B C Accumulation of p-MIAA B->C E Exacerbation of Neurodegeneration C->E Influences D Failing Nigrostriatal System (e.g., in Parkinson's Disease) D->E Contributes to

References

Pi-Methylimidazoleacetic Acid Hydrochloride: A Potential Neurotoxin - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The following document provides a comprehensive technical overview of pi-methylimidazoleacetic acid hydrochloride, a compound that has been identified as a potential neurotoxin. This whitepaper consolidates the current scientific understanding, presenting available data on its association with neurodegenerative disease, and outlines the experimental methodologies used in its study. The information is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience, toxicology, and drug development.

Introduction

Pi-methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid (1-methyl-5-imidazoleacetic acid), is an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA).[1][2] While t-MIAA is a well-established product of histamine metabolism in the brain, p-MIAA is not derived from histamine and its metabolic origins remain to be fully elucidated.[2][3][4] The hydrochloride salt of p-MIAA is a more water-soluble and stable form of the compound, facilitating its use in experimental settings.[5]

The interest in p-MIAA as a potential neurotoxin stems primarily from research demonstrating a significant correlation between its concentration in cerebrospinal fluid and the severity of Parkinson's disease.[3][6][7] This association has led to the hypothesis that p-MIAA, or the metabolic processes that regulate it, may play a role in the pathophysiology of neurodegenerative disorders.

Quantitative Data

To date, the scientific literature does not contain direct quantitative measures of the neurotoxicity of this compound, such as LD50 or IC50 values. The evidence for its potential neurotoxicity is correlational. The following tables summarize the key quantitative findings from studies on p-MIAA levels in biological fluids and its correlation with Parkinson's disease markers.

Table 1: Concentration of Pi-Methylimidazoleacetic Acid in Human and Rat Biological Samples

Biological MatrixSpeciesConcentration (Mean ± S.E.)Reference
Cerebrospinal FluidHuman80.76 ± 18.92 pmol/mL[1]
PlasmaHuman73.64 ± 14.50 pmol/mL[1]
UrineHuman73.02 ± 38.22 nmol/mg creatinine[1]
BrainRat110.33 ± 12.44 pmol/g[1]

Table 2: Correlation of Pi-Methylimidazoleacetic Acid Levels with Parkinson's Disease Severity and Dopamine (B1211576) Depletion

CorrelationModelCorrelation Coefficient (r or rho)p-valueReference
p-MIAA in CSF vs. Parkinson's Disease Severity ScoreHuman Patientsrho = 0.749< 0.005[6]
p-MIAA vs. Striatal Dopamine LevelsMPTP-treated Micer = 0.85< 0.01[6]
p-MIAA vs. Striatal Homovanillic Acid (HVA) LevelsMPTP-treated Micer = 0.79< 0.02[6]
p-MIAA vs. Striatal 3,4-Dihydroxyphenylacetic Acid (DOPAC) LevelsMPTP-treated Micer = 0.84< 0.01[6]

Experimental Protocols

The primary experimental protocols found in the literature relate to the detection and quantification of p-MIAA in biological samples. Detailed protocols for assessing the direct neurotoxic effects of p-MIAA have not been published, as research has focused on its role as a biomarker.

Quantification of p-MIAA in Biological Samples

A common method for the quantification of p-MIAA is gas chromatography-mass spectrometry (GC-MS).[1]

Protocol Outline:

  • Sample Preparation:

    • Biological samples (CSF, plasma, urine, or brain homogenate) are collected.

    • An internal standard, such as 3-pyridylacetic acid, is added to the sample.[1]

  • Ion Exchange Chromatography:

    • The sample is passed through an ion exchange column to separate p-MIAA from other components.[1]

  • Derivatization:

    • The eluted fraction containing p-MIAA is derivatized to a more volatile form, for example, by esterification with n-butanol in the presence of boron trifluoride.[1] This converts the carboxylic acid group to a butyl ester.

  • Extraction:

    • The derivatized p-MIAA is extracted from the aqueous solution using an organic solvent like chloroform.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The extracted sample is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column.

    • The separated components then enter a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio.

    • Quantification is achieved by selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of the derivatized p-MIAA and the internal standard.[1]

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism by which p-MIAA might exert neurotoxic effects is currently unknown. The strong correlation with the severity of Parkinson's disease and the depletion of dopamine in animal models suggests a potential interaction with the nigrostriatal dopaminergic system.[6]

Hypothetical Mechanism:

The accumulation of p-MIAA, or a dysregulation in the metabolic pathway that produces it, may contribute to the neurodegenerative process in Parkinson's disease.[6] This could occur through various mechanisms, including:

  • Direct toxicity to dopaminergic neurons: p-MIAA or its precursors/metabolites could be directly toxic to the dopamine-producing neurons in the substantia nigra.

  • Exacerbation of oxidative stress: The presence of p-MIAA could enhance oxidative stress, a known contributor to the pathology of Parkinson's disease.

  • Mitochondrial dysfunction: p-MIAA might interfere with mitochondrial function, leading to energy deficits and cell death.

  • Neuroinflammation: Elevated levels of p-MIAA could trigger or amplify neuroinflammatory responses.

It is crucial to emphasize that these are hypotheses based on correlational data, and further research is required to elucidate the exact signaling pathways and molecular targets of p-MIAA.

Visualizations

The following diagrams illustrate the hypothetical relationship between p-MIAA and Parkinson's disease, and the general workflow for its experimental analysis.

G Hypothetical Role of p-MIAA in Parkinson's Disease Pathogenesis Unknown_Precursors Unknown Precursors Metabolic_Pathway Dysregulated Metabolic Pathway Unknown_Precursors->Metabolic_Pathway pMIAA Increased p-MIAA Levels Metabolic_Pathway->pMIAA Dopaminergic_Neuron Dopaminergic Neuron in Substantia Nigra pMIAA->Dopaminergic_Neuron Potential Neurotoxic Effect Neurodegeneration Neurodegeneration Dopaminergic_Neuron->Neurodegeneration PD_Symptoms Parkinson's Disease Symptoms Neurodegeneration->PD_Symptoms

Caption: Hypothetical pathway linking p-MIAA to Parkinson's Disease.

G Experimental Workflow for p-MIAA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., CSF) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Ion_Exchange Ion Exchange Chromatography Internal_Standard->Ion_Exchange Derivatization Derivatization (Esterification) Ion_Exchange->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Workflow for quantifying p-MIAA in biological samples.

Conclusion and Future Directions

This compound is a compound of significant interest due to its strong and consistent correlation with the severity of Parkinson's disease. While the current evidence is not sufficient to definitively classify it as a neurotoxin, it provides a compelling rationale for further investigation.

Future research should focus on:

  • Elucidating the metabolic pathway of p-MIAA to understand its origin and regulation in the brain.

  • Conducting in vitro studies using neuronal cell cultures to directly assess the neurotoxic potential of p-MIAA and its hydrochloride salt.

  • Performing in vivo studies in animal models to investigate whether direct administration of p-MIAA can induce or exacerbate neurodegeneration.

  • Identifying the molecular targets and signaling pathways through which p-MIAA may exert its effects.

A deeper understanding of the role of pi-methylimidazoleacetic acid in neurobiology could provide valuable insights into the mechanisms of neurodegenerative diseases and potentially lead to the development of new diagnostic markers and therapeutic strategies.

References

Unraveling the Enigmatic Mechanism of Action of Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Central Nervous System, Global — The scientific community's understanding of the precise mechanism of action for Pi-Methylimidazoleacetic acid hydrochloride, a compound noted as a potential neurotoxin, remains in its nascent stages.[1][2][3][4] This technical guide serves to consolidate the current, albeit limited, peer-reviewed literature and data available to researchers, scientists, and drug development professionals. The information presented herein is intended to provide a foundational understanding and highlight areas requiring further investigation.

Pi-Methylimidazoleacetic acid, also known as pros-methylimidazoleacetic acid (p-MIAA), has been identified as an endogenous metabolite.[1][5] However, its metabolic origins are not fully understood, and it is not believed to be a direct metabolite of histamine (B1213489), unlike its isomer, tele-methylimidazoleacetic acid (t-MIAA).[2]

Correlative Evidence in Neurodegenerative Disease

While a definitive molecular target and signaling pathway for this compound have yet to be elucidated, notable correlations with neurodegenerative conditions have been reported. A significant study revealed a strong positive correlation between the cerebrospinal fluid (CSF) levels of p-MIAA and the severity of symptoms in medication-free Parkinson's disease patients.[6]

In the same study, a compelling relationship was observed in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Levels of p-MIAA were significantly correlated with the depletion of dopamine (B1211576) and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), as well as norepinephrine (B1679862) in the striatum.[6] This suggests a potential, though indirect, link to the dopaminergic system.

Potential Interaction with GABAergic Systems: An Unconfirmed Hypothesis

The structural analog of Pi-Methylimidazoleacetic acid, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors and an antagonist at GABA-C receptors.[1] This has led to speculation that Pi-Methylimidazoleacetic acid may also interact with the GABAergic system. However, to date, no direct evidence from in-vitro or in-vivo studies has been published to confirm this hypothesis.

Quantitative Data

The available quantitative data for Pi-Methylimidazoleacetic acid is primarily observational, focusing on its concentration in various biological fluids and tissues. The following table summarizes these findings from a key study.

Biological MatrixSpeciesConcentration (Mean ± S.E.)
BrainRat110.33 ± 12.44 pmol/g
Cerebrospinal FluidHuman80.76 ± 18.92 pmol/mL
PlasmaHuman73.64 ± 14.50 pmol/mL
UrineHuman73.02 ± 38.22 nmol/mg of creatinine
(Data from Prell et al., as cited in PubMed)[7]

Experimental Protocols

Detailed experimental protocols elucidating the mechanism of action of this compound are not available in the reviewed literature. The primary methods cited in the correlational studies involve gas chromatography-mass spectrometry (GC-MS) for the quantification of p-MIAA in biological samples.[7] Protocols for inducing Parkinsonism in mice using MPTP are standard in the field but are not specific to investigating the direct action of Pi-Methylimidazoleacetic acid.

Visualizing the Hypothesized Relationships

Due to the lack of a confirmed signaling pathway, the following diagram illustrates the logical and correlational relationships that have been reported in the literature.

Hypothesized Relationships of Pi-Methylimidazoleacetic Acid cluster_neurochemical_correlates Neurochemical Correlates cluster_pathophysiological_correlates Pathophysiological Correlates Dopamine Depletion Dopamine Depletion HVA & DOPAC Depletion HVA & DOPAC Depletion Dopamine Depletion->HVA & DOPAC Depletion Norepinephrine Depletion Norepinephrine Depletion Dopamine Depletion->Norepinephrine Depletion Parkinson's Disease Severity Parkinson's Disease Severity Pi-Methylimidazoleacetic Acid Pi-Methylimidazoleacetic Acid Pi-Methylimidazoleacetic Acid->Dopamine Depletion Positive Correlation Pi-Methylimidazoleacetic Acid->Parkinson's Disease Severity Positive Correlation

Hypothesized relationships of Pi-Methylimidazoleacetic Acid.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question in neuropharmacology. While its designation as a "potential neurotoxin" is noted, the direct molecular interactions that underpin this characteristic are yet to be discovered. The strong correlation with the severity of Parkinson's disease and dopamine depletion warrants further investigation into its potential role in the pathophysiology of this and other neurodegenerative disorders. Future research should prioritize the identification of its molecular targets, with a particular focus on its potential interactions with the dopaminergic and GABAergic systems, to clarify its role in the central nervous system.

References

The Discovery and Historical Context of Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid or 1-methyl-5-imidazoleacetic acid, is an endogenous imidazole (B134444) compound that has garnered scientific interest due to its potential neurotoxic properties. As an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), the study of p-MIAA has provided valuable insights into the metabolic pathways of histamine and the potential roles of its metabolites in neurological function and dysfunction. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and biological investigation of p-MIAA hydrochloride, presenting key data and experimental methodologies for the scientific community.

Introduction and Historical Context

The investigation into Pi-Methylimidazoleacetic acid arose from the broader study of histamine metabolism in the brain. Histamine, a crucial neurotransmitter, is primarily metabolized via two pathways. The main pathway involves methylation by histamine N-methyltransferase to form tele-methylhistamine, which is subsequently oxidized to tele-methylimidazoleacetic acid (t-MIAA).

The discovery and characterization of p-MIAA, an isomer of t-MIAA, were pivotal in understanding that alternative metabolic routes exist and that endogenous compounds structurally similar to major metabolites could possess distinct biological activities. The seminal work of George D. Prell, particularly in the book chapter "pros-Methylimidazoleacetic Acid: A Potential Neurotoxin in Brain?", established p-MIAA as a compound of interest in the field of neurotoxicology. This research highlighted that p-MIAA is not a metabolite of histamine, suggesting an independent origin and physiological role. Its presence in the brain and cerebrospinal fluid, and its potential link to neurological disorders, has driven further investigation into its synthesis, biological activity, and analytical detection.

Physicochemical Properties

Pi-Methylimidazoleacetic acid hydrochloride is the salt form of p-MIAA, which offers enhanced water solubility and stability for research purposes.[1] The hydrochloride form is typically a white to off-white solid.

PropertyValue
Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
CAS Number 1071661-55-6

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative synthesis for a structurally related compound, imidazol-1-yl-acetic acid hydrochloride, and can be adapted for the synthesis of p-MIAA hydrochloride.

Step 1: N-Alkylation of 1-methylimidazole (B24206)

  • To a solution of 1-methylimidazole in an appropriate organic solvent (e.g., ethyl acetate), add powdered potassium carbonate.

  • To this suspension, add a suitable alkylating agent, such as a haloacetate ester (e.g., tert-butyl chloroacetate), at room temperature.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester of pi-methylimidazoleacetic acid.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Dissolve the purified ester in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -15 to -10 °C).

  • Slowly add a Lewis acid, such as titanium tetrachloride, dropwise.

  • Stir the mixture at a slightly elevated temperature (e.g., -5 to 0 °C) for a few hours.

  • Add a protic solvent, such as isopropyl alcohol, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional period.

  • The resulting precipitate, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methodology for Biological Samples

The quantification of p-MIAA in biological matrices is crucial for understanding its physiological and pathological roles. A gas chromatographic-mass spectrometric (GC-MS) method has been described for the sensitive and specific measurement of both p-MIAA and t-MIAA.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Acidify biological samples (e.g., brain tissue homogenates, cerebrospinal fluid, urine, plasma) with HCl.

    • Isolate the methylimidazoleacetic acids using ion-exchange chromatography.

  • Derivatization:

    • Esterify the isolated acids to their n-butyl esters using boron trifluoride-butanol.

    • Extract the resulting esters with an organic solvent like chloroform.

  • GC-MS Analysis:

    • Perform gas chromatography using a suitable column to separate the n-butyl esters of p-MIAA and t-MIAA.

    • Utilize electron impact selected ion monitoring (SIM) for quantification. For the n-butyl esters, monitor the m/e 95 ion.

    • Use an appropriate internal standard, such as 3-pyridylacetic acid (monitored at m/e 93), for accurate quantification.

Quantitative Data from Biological Samples

The following table summarizes the reported levels of p-MIAA in various biological samples, as determined by GC-MS.

Biological MatrixSpeciesConcentration (pmol/g or pmol/mL ± S.E.)
BrainRat110.33 ± 12.44
Cerebrospinal FluidHuman80.76 ± 18.92
PlasmaHuman73.64 ± 14.50
UrineHuman73.02 ± 38.22 (nmol/mg creatinine)

Investigation of Neurotoxic Potential

The primary interest in p-MIAA stems from its characterization as a potential neurotoxin. While detailed mechanistic studies on p-MIAA are not extensively published, experimental approaches to assess the neurotoxicity of related imidazole compounds can be applied. These investigations typically involve both in vitro and in vivo models.

Experimental Protocol: In Vitro Neurotoxicity Assessment
  • Cell Culture:

    • Culture primary neurons (e.g., cerebellar granule cells) or neuronal cell lines (e.g., SH-SY5Y).

  • Treatment:

    • Expose the cultured cells to varying concentrations of this compound.

  • Neurotoxicity Assays:

    • MTT Assay: To assess mitochondrial function and cell viability, incubate the treated cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases is indicative of cell viability.

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

    • Reactive Oxygen Species (ROS) Measurement: Utilize fluorescent probes, such as DCFDA, to quantify the intracellular production of ROS.

    • Mitochondrial Membrane Potential (MMP) Assessment: Employ fluorescent dyes like JC-1 or TMRE to measure changes in MMP, an early indicator of apoptosis.

Experimental Protocol: In Vivo Neurotoxicity Assessment
  • Animal Model:

    • Use a suitable animal model, such as mice or rats.

  • Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Analysis:

    • Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive performance.

  • Histopathological Examination:

    • Following the treatment period, perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., H&E, Nissl) to examine neuronal morphology and identify any signs of neurodegeneration.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of neurotransmitters, their metabolites, and markers of oxidative stress.

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of Pi-Methylimidazoleacetic acid.

Histamine_Metabolism Histamine Histamine t_Methylhistamine t_Methylhistamine Histamine->t_Methylhistamine Histamine N-methyltransferase t_MIAA tele-Methylimidazoleacetic acid (t-MIAA) t_Methylhistamine->t_MIAA MAO-B / ALDH p_MIAA pi-Methylimidazoleacetic acid (p-MIAA) Unknown_Precursor Unknown Precursor(s) Unknown_Precursor->p_MIAA

Caption: Simplified metabolic pathways of histamine and the distinct origin of p-MIAA.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Brain Tissue, CSF) Acidification Acidification (HCl) Biological_Sample->Acidification Ion_Exchange Ion-Exchange Chromatography Acidification->Ion_Exchange Esterification Esterification (BF3-butanol) Ion_Exchange->Esterification Extraction Solvent Extraction (Chloroform) Esterification->Extraction GC_Separation Gas Chromatography Separation Extraction->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the GC-MS analysis of p-MIAA.

Neurotoxicity_Assessment cluster_invitro In Vitro Models cluster_invivo In Vivo Models p_MIAA Pi-Methylimidazoleacetic Acid Hydrochloride Neuronal_Cells Neuronal Cell Cultures p_MIAA->Neuronal_Cells Animal_Model Rodent Model p_MIAA->Animal_Model Viability_Assays Cell Viability Assays (MTT, LDH) Neuronal_Cells->Viability_Assays Oxidative_Stress Oxidative Stress Assays (ROS, MMP) Neuronal_Cells->Oxidative_Stress Behavioral_Tests Behavioral Analysis Animal_Model->Behavioral_Tests Histopathology Histopathology Animal_Model->Histopathology Biochemistry Neurochemical Analysis Animal_Model->Biochemistry

Caption: Logical workflow for assessing the neurotoxicity of p-MIAA.

Conclusion

This compound remains a compound of significant interest for the neuroscience and drug development communities. Its discovery has broadened our understanding of imidazole metabolism in the brain and has highlighted the potential for endogenous molecules to exert neurotoxic effects. While the precise mechanisms of its action are still under investigation, the methodologies outlined in this guide provide a solid foundation for future research into its synthesis, detection, and biological characterization. Further studies are warranted to fully elucidate the role of p-MIAA in both normal physiological processes and the pathogenesis of neurological disorders.

References

A Comprehensive Technical Review of π-Methylimidazoleacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

π-Methylimidazoleacetic acid hydrochloride, known systematically as 1-methyl-1H-imidazole-4-acetic acid hydrochloride and commonly referred to as tele-methylimidazoleacetic acid (t-MIAA), is the primary and most stable terminal metabolite of histamine (B1213489) in the brain and other tissues. Its quantification in biological fluids, particularly urine, serves as a reliable biomarker for systemic histamine turnover and is clinically relevant in the diagnosis and monitoring of conditions such as systemic mastocytosis. While often associated with its isomer, pros-methylimidazoleacetic acid (p-MIAA), which has been investigated as a potential neurotoxin, t-MIAA itself is principally recognized for its role as an inert metabolic end-product. This document provides an in-depth review of the chemical properties, biological significance, and analytical methodologies pertaining to t-MIAA, presenting quantitative data in structured tables and detailing experimental protocols.

Chemical and Physical Properties

π-Methylimidazoleacetic acid is an endogenous metabolite with the chemical formula C₆H₈N₂O₂. The hydrochloride salt form (C₆H₉ClN₂O₂) is frequently used in research due to its enhanced stability and water solubility.[1] Key physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Name 1-methyl-1H-imidazole-4-acetic acid hydrochloride[2]
Synonyms tele-Methylimidazoleacetic acid (t-MIAA), MIMA, MIAA[2]
CAS Number 35454-39-8, 1071661-55-6[2][3]
Molecular Formula C₆H₉ClN₂O₂[3]
Molecular Weight 176.60 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 204-206 °C-
Solubility (in HCl form) DMSO: ~10-25 mg/mL; PBS (pH 7.2): ~10 mg/mL; Ethanol: ~2 mg/mL[2][3]

Biological Significance and Activity

Role in Histamine Metabolism

The primary biological significance of t-MIAA is its position as the terminal metabolite in the principal histamine degradation pathway in the vertebrate central nervous system.[1] Histamine is first methylated by histamine N-methyltransferase (HNMT) to form tele-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes tele-methylhistamine to an aldehyde intermediate, which is then rapidly converted to tele-methylimidazoleacetic acid (t-MIAA).

Histamine_Metabolism HIS L-Histidine HA Histamine HIS->HA Decarboxylation tMH tele-Methylhistamine HA->tMH Methylation tMIAA π-Methylimidazoleacetic acid (t-MIAA) tMH->tMIAA Oxidation HDC Histidine Decarboxylase (HDC) HDC->HIS:n HNMT Histamine N-Methyltransferase (HNMT) HNMT->HA:n MAOB Monoamine Oxidase B (MAO-B) MAOB->tMH:n Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation IAA Imidazole-4-acetic acid Ester Imidazole-4-acetic acid ethyl ester IAA->Ester Ethanol, H+ catalyst tMIAA_Ester t-MIAA ethyl ester Ester->tMIAA_Ester Base (e.g., K2CO3), Solvent (e.g., DMF) Methylating_Agent Methylating Agent (e.g., Methyl iodide) Methylating_Agent->tMIAA_Ester Base (e.g., K2CO3), Solvent (e.g., DMF) tMIAA_Free t-MIAA (Free Acid) tMIAA_Ester->tMIAA_Free Base Hydrolysis (e.g., NaOH) tMIAA_HCl t-MIAA Hydrochloride tMIAA_Free->tMIAA_HCl Acidification (HCl) HPLC_Workflow Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Dilute Dilute & Add Internal Standard Centrifuge->Dilute Derivatize Esterification (Isopropanol, H+) Dilute->Derivatize SPE Solid Phase Extraction (Cellulose Phosphate) Derivatize->SPE HPLC HPLC-UV Analysis (C18 Column) SPE->HPLC Data Data Analysis (Peak Integration) HPLC->Data

References

An In-depth Technical Guide on the Pharmacology of tele-Methylimidazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "pros-Methylimidazoleacetic Acid" (p-MIAA) is a known isomer of tele-Methylimidazoleacetic Acid (t-MIAA). However, t-MIAA is the principal and biologically significant metabolite of histamine (B1213489). Given the common ambiguity in referencing the specific isomer, this guide will focus on the pharmacology of t-MIAA, the compound of primary interest in histamine metabolism research, while also providing information on p-MIAA for clarity and completeness.

Introduction

tele-Methylimidazoleacetic acid (t-MIAA), also known as 1-methyl-4-imidazoleacetic acid, is the major urinary metabolite of histamine.[1][2] Its formation represents a key pathway in the inactivation of histamine, a potent biogenic amine involved in a wide range of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.[3][4] Unlike its precursor, histamine, t-MIAA is considered biologically inactive. However, its quantification in biological fluids, particularly urine, serves as a crucial and reliable biomarker for assessing the total body turnover of histamine.[5][6] This makes it an invaluable tool in the diagnosis and monitoring of conditions characterized by excessive histamine release, such as systemic mastocytosis.[1][7][8]

This technical guide provides a comprehensive overview of the pharmacology of t-MIAA, intended for researchers, scientists, and drug development professionals. It covers the metabolic pathways leading to its formation, its pharmacokinetic profile, its role as a clinical biomarker, and the analytical methodologies used for its quantification.

Histamine Metabolism and the Formation of tele-Methylimidazoleacetic Acid

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase.[3] Once formed, histamine is rapidly metabolized through two primary pathways to prevent its excessive accumulation and activity.[9]

  • Oxidative Deamination: Catalyzed by the enzyme diamine oxidase (DAO), this pathway converts histamine to imidazoleacetic acid (IAA).[4]

  • Ring Methylation: This is the predominant pathway in the brain and a major pathway in other tissues.[9][10] It involves two key enzymatic steps:

    • N-Methylation: Histamine is first methylated by histamine N-methyltransferase (HNMT), using S-adenosyl-L-methionine (SAM) as a methyl donor, to form tele-methylhistamine (t-MH).[11][12]

    • Oxidative Deamination: tele-Methylhistamine is then oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazole acetaldehyde, which is subsequently converted to tele-methylimidazoleacetic acid (t-MIAA).[10][13]

The formation of t-MIAA is the terminal step in this major metabolic cascade, and it is subsequently excreted in the urine.[14]

The following diagram illustrates the enzymatic conversion of histamine to its major metabolites, including t-MIAA.

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine L-Histidine Decarboxylase tMH tele-Methylhistamine Histamine->tMH Histamine N-Methyl- transferase (HNMT) IAA Imidazoleacetic Acid (IAA) Histamine->IAA Diamine Oxidase (DAO) tMIAA tele-Methylimidazoleacetic Acid (t-MIAA) tMH->tMIAA Monoamine Oxidase B (MAO-B)

Caption: Metabolic pathway of histamine to tele-Methylimidazoleacetic Acid.

Pharmacology and Biological Activity

tele-Methylimidazoleacetic acid is generally considered to be a biologically inactive metabolite. Its primary significance lies in its role as an end-product of histamine metabolism. Unlike histamine, which exerts potent effects through its interaction with four distinct G protein-coupled receptors (H1, H2, H3, and H4), t-MIAA does not appear to have significant receptor binding affinity or downstream signaling activity.[3][4]

The isomer, pros-methylimidazoleacetic acid (p-MIAA), is also found in the brain and cerebrospinal fluid but is not a metabolite of histamine.[15][16] Studies have shown that the metabolic pathways of histamine are independent of those that generate p-MIAA.[15]

Pharmacokinetics

The primary pharmacokinetic role of t-MIAA is its excretion from the body. Following its formation from the metabolism of histamine, t-MIAA is transported to the kidneys and eliminated in the urine. The urinary excretion of t-MIAA is a reliable indicator of the systemic histamine turnover rate.[14]

Quantitative Data

The concentration of t-MIAA in biological fluids is a key indicator of histamine metabolism. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary Concentrations of tele-Methylimidazoleacetic Acid (t-MIAA) in Healthy Adults

Population/GenderMedian Concentration (μmol/mmol of creatinine)Reference
Female Subjects3.0[5]
Male Subjects2.1[5]
Normal Controls273 +/- 14 (μ g/mmol creatinine)[17]

Table 2: Concentrations of tele-Methylimidazoleacetic Acid (t-MIAA) and pros-Methylimidazoleacetic Acid (p-MIAA) in Human Biological Samples

AnalyteBrain (pmol/g +/- S.E.)Cerebrospinal Fluid (pmol/mL +/- S.E.)Plasma (pmol/mL +/- S.E.)Urine (nmol/mg of creatinine)Reference
t-MIAA 373.19 +/- 13.0822.77 +/- 2.1584.57 +/- 13.6420.75 +/- 1.30[18]
p-MIAA 110.33 +/- 12.4480.76 +/- 18.9273.64 +/- 14.5073.02 +/- 38.22[18]

Table 3: Urinary Excretion of t-MIAA in Pathological Conditions

ConditionMean ExcretionReference
Systemic Mastocytosis> 4.1 mg/24h[1]
Interstitial Cystitis (Detrusor Mastocytosis)3.34 mg/24h (median)[19]
Severe Acute Asthma253 +/- 22 (μ g/mmol creatinine)[17]
Allergic Rhinitis (seasonal)304 +/- 31 (μ g/mmol creatinine)[17]

Experimental Protocols

The quantification of t-MIAA is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common and reliable method.[5]

Protocol: Quantification of Urinary t-MIAA by LC-ESI-MS [5]

  • Objective: To accurately measure the concentration of t-MIAA in human urine samples.

  • Methodology: High-Performance Liquid Chromatography coupled to Electrospray Mass Spectrometry (LC-ESI-MS).

  • Sample Preparation:

    • Urine samples are centrifuged to remove particulate matter.

    • An aliquot of the supernatant is diluted with an appropriate buffer.

    • An internal standard (e.g., a deuterated analogue of t-MIAA) is added to each sample for accurate quantification.[20]

  • Chromatography:

    • Technique: Reversed-phase ion-pairing chromatography.

    • Column: A suitable C18 column.

    • Mobile Phase: An isocratic mobile phase, for example, an aqueous solution of 0.5 mM tridecafluoroheptanoic acid mixed with an organic solvent like acetonitrile.[21]

    • Separation: The method is optimized to achieve baseline separation of t-MIAA from its structural isomer, p-MIAA.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific mass-to-charge ratios (m/z) of the parent and fragment ions of t-MIAA and the internal standard are monitored.

  • Data Analysis:

    • A calibration curve is generated using standards of known t-MIAA concentrations.

    • The concentration of t-MIAA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

The following diagram outlines the typical workflow for the quantification of urinary t-MIAA.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution & Internal Standard Addition Centrifuge->Dilute HPLC HPLC Separation (Reversed-Phase Ion-Pairing) Dilute->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Norm Normalization to Creatinine Quant->Norm

Caption: Workflow for urinary tele-Methylimidazoleacetic Acid analysis.

Clinical Significance and Applications

The measurement of urinary t-MIAA is a valuable clinical tool for several reasons:

  • Diagnosis of Mastocytosis: Elevated levels of t-MIAA are a key indicator of systemic mastocytosis, a disorder characterized by the accumulation of mast cells and excessive histamine release.[1][6][7]

  • Monitoring Histamine-Related Disorders: It can be used to monitor other conditions associated with altered histamine metabolism.

  • Drug Development: In pharmaceutical research, quantifying t-MIAA can help assess the potential of a new compound to induce histamine release, which is a critical safety parameter.[5]

Conclusion

tele-Methylimidazoleacetic acid, while biologically inactive, is a pharmacologically significant molecule. As the primary and stable metabolite of histamine, its quantification provides a reliable window into systemic histamine turnover. For researchers and clinicians, understanding the pharmacology and analytical chemistry of t-MIAA is essential for investigating histamine-related physiological processes and for the diagnosis and management of disorders involving mast cell activation. The methodologies for its measurement are well-established, making it a robust and indispensable biomarker in both research and clinical settings.

References

An In-depth Technical Guide on Pi-Methylimidazoleacetic Acid Hydrochloride in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pi-Methylimidazoleacetic acid (p-MIAA), also known as 1-methyl-1H-imidazole-5-acetic acid, is an endogenous imidazole (B134444) compound found in the central nervous system. As an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), p-MIAA has garnered interest for its potential role in the pathophysiology of neurological disorders. While research is still in its nascent stages, preliminary evidence suggests a significant correlation between cerebrospinal fluid (CSF) levels of p-MIAA and the severity of Parkinson's disease. This, coupled with its classification by some as a potential neurotoxin and the known neuroactivity of related imidazole compounds, positions p-MIAA as a molecule of interest in neurodegenerative disease research. This technical guide provides a comprehensive overview of the current state of knowledge on p-MIAA, including its biochemical context, analytical quantification methods, and potential mechanisms of action, to aid researchers and drug development professionals in exploring its role in neurological diseases.

Introduction to Pi-Methylimidazoleacetic Acid (p-MIAA)

Pi-Methylimidazoleacetic acid is a structural isomer of tele-methylimidazoleacetic acid, the main metabolite of histamine in the brain.[1][2] Unlike t-MIAA, the metabolic origin of p-MIAA is not fully understood, and it is not considered a direct metabolite of histamine.[3] Its presence in the brain and CSF has been confirmed in both rodents and humans.[1] The potential significance of p-MIAA in neurological disease research stems from its structural similarity to other neuroactive compounds and its observed correlation with Parkinson's disease severity.[3]

Biochemical Profile
  • Chemical Name: 1-Methyl-1H-imidazole-5-acetic acid

  • Synonyms: Pi-Methylimidazoleacetic acid, p-MIAA, pros-methylimidazoleacetic acid

  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

Quantitative Data on p-MIAA in Biological Samples

The concentration of p-MIAA has been quantified in various biological matrices, providing a baseline for further investigation into its physiological and pathological roles.

Biological MatrixSpeciesConcentration (Mean ± S.E.)Citation
BrainRat110.33 ± 12.44 pmol/g[1]
Cerebrospinal FluidHuman80.76 ± 18.92 pmol/mL[1]
PlasmaHuman73.64 ± 14.50 pmol/mL[1]
UrineHuman73.02 ± 38.22 nmol/mg of creatinine[1]

Role in Neurological Disease Research: The Case of Parkinson's Disease

The most direct evidence linking p-MIAA to a specific neurological disorder comes from studies on Parkinson's disease. A significant positive correlation has been observed between the levels of p-MIAA in the cerebrospinal fluid of unmedicated Parkinson's disease patients and the severity of their clinical symptoms.[3] This finding suggests that p-MIAA may be a biomarker for disease progression or could be involved in the underlying pathophysiology. The accumulation of p-MIAA, or the processes that regulate its levels, may influence the degenerating nigrostriatal system.[4]

While direct causative links have not been established, and the mean levels of p-MIAA did not significantly differ between patients and controls, the strong correlation warrants further investigation into the origin and neurophysiological effects of this molecule in the context of Parkinson's disease.[4]

Potential Mechanisms of Action

The precise biological functions of p-MIAA are not well-defined. However, based on the activities of structurally related imidazole compounds, several potential mechanisms can be postulated.

Interaction with GABA Receptors

The parent compound, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors.[5][6] Given the structural similarity, it is plausible that p-MIAA could also modulate GABAergic neurotransmission. Dysregulation of the GABAergic system is implicated in various neurological disorders, including epilepsy and anxiety.

cluster_histamine Histamine Metabolism cluster_pMIAA p-MIAA Pathway (Hypothesized) cluster_GABA Potential Neuronal Interaction Histamine Histamine HMT Histamine N- methyltransferase Histamine->HMT Methylation t_MIAA tele-Methylimidazoleacetic acid (t-MIAA) HMT->t_MIAA Unknown_Precursor Unknown Precursor p_MIAA pi-Methylimidazoleacetic acid (p-MIAA) Unknown_Precursor->p_MIAA GABA_Receptor GABA-A Receptor p_MIAA->GABA_Receptor Potential Interaction (Agonist/Antagonist?) Neuronal_Response Modulation of Neuronal Excitability GABA_Receptor->Neuronal_Response

Hypothesized relationship between p-MIAA and neuronal signaling pathways.
Potential Neurotoxicity

Several commercial suppliers of p-MIAA hydrochloride classify it as a "potential neurotoxin".[4][7][8] While direct experimental evidence for the neurotoxicity of p-MIAA is currently lacking in the scientific literature, this classification warrants caution and further investigation. The concept of endogenous neurotoxins is relevant to several neurodegenerative diseases, where the abnormal accumulation of certain metabolites can contribute to neuronal damage. Future research should aim to assess the effects of p-MIAA on neuronal viability and function in relevant in vitro and in vivo models.

Experimental Protocols

Synthesis of Pi-Methylimidazoleacetic Acid Hydrochloride

Step 1: N-alkylation of a protected imidazole-5-acetic acid ester. A suitable starting material would be an ester of imidazole-5-acetic acid. The imidazole nitrogen would be alkylated using a methylating agent (e.g., methyl iodide) in the presence of a base.

Step 2: Hydrolysis of the ester and salt formation. The resulting ester would then be hydrolyzed under acidic conditions, followed by precipitation to yield the hydrochloride salt.

Note: This is a generalized and hypothetical protocol. Researchers should consult organic synthesis literature for specific reaction conditions and purification methods for imidazole derivatives.

Start Imidazole-5-acetic acid ester Step1 N-alkylation (e.g., Methyl Iodide, Base) Start->Step1 Intermediate 1-Methyl-1H-imidazole-5-acetic acid ester Step1->Intermediate Step2 Acid Hydrolysis & Salt Formation (HCl) Intermediate->Step2 Product Pi-Methylimidazoleacetic acid hydrochloride Step2->Product

A plausible synthetic workflow for p-MIAA hydrochloride.
Quantification of p-MIAA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method described by Khandelwal et al.[1]

1. Sample Preparation:

  • Biological samples (brain homogenate, CSF, plasma, or urine) are subjected to ion exchange chromatography to separate p-MIAA.
  • An internal standard, such as 3-pyridylacetic acid, is added.

2. Derivatization:

  • The isolated acids are derivatized to their n-butyl esters using boron trifluoride-butanol.
  • The esters are then extracted with chloroform (B151607).

3. GC-MS Analysis:

  • The chloroform extract is injected into a gas chromatograph coupled with a mass spectrometer.
  • Quantification is performed using electron impact selected ion monitoring (SIM) of the characteristic ions (e.g., m/e 95 for the n-butyl ester of p-MIAA).

Sample [label="Biological Sample\n(Brain, CSF, Plasma, Urine)", fillcolor="#FFFFFF"]; IonExchange [label="Ion Exchange Chromatography", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(n-butyl ester formation)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Chloroform Extraction", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis (SIM)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> IonExchange -> Derivatization -> Extraction -> GCMS -> Quantification; }

Workflow for the quantification of p-MIAA by GC-MS.

Future Directions and Research Opportunities

The study of this compound in the context of neurological diseases is a field with significant untapped potential. Key areas for future research include:

  • Elucidation of the biosynthetic pathway of p-MIAA: Understanding its origin is crucial to interpreting its physiological and pathological roles.

  • Neurotoxicity studies: In vitro studies using neuronal cell cultures and in vivo studies in animal models are needed to validate or refute the claim that p-MIAA is a neurotoxin.

  • Investigation of its role in other neurodegenerative diseases: Given its link to Parkinson's disease, exploring its levels and effects in Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions is a logical next step.

  • Pharmacological characterization: Detailed studies are required to determine if p-MIAA interacts with GABA receptors or other neuronal targets and to characterize the nature of these interactions (e.g., agonist, antagonist, modulator).

  • Development of specific molecular tools: The synthesis of radiolabeled p-MIAA and the development of specific antibodies would greatly facilitate research into its distribution, metabolism, and mechanism of action.

Conclusion

This compound is an intriguing endogenous molecule with a nascent but potentially significant role in neurological disease research. Its established presence in the CNS and its correlation with Parkinson's disease severity underscore the need for a deeper understanding of its biological functions. While significant knowledge gaps remain, particularly regarding its synthesis, neurotoxic potential, and precise mechanism of action, the information and protocols outlined in this guide provide a solid foundation for future investigations. For researchers and drug development professionals, p-MIAA represents a novel avenue of inquiry that could lead to new diagnostic biomarkers or therapeutic targets for debilitating neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Pi-Methylimidazoleacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA HCl), also known as pros-methylimidazoleacetic acid hydrochloride, is an endogenous metabolite found in the brain and cerebrospinal fluid.[1] It is an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), but its metabolic pathways appear to be independent of histamine.[1] Emerging research has suggested that p-MIAA may act as a potential neurotoxin, with elevated levels observed in the cerebrospinal fluid of patients with Parkinson's disease, showing a positive correlation with disease severity.[1] However, the precise mechanisms of its potential neurotoxicity remain largely unexplored.

These application notes provide a summary of the known characteristics of Pi-Methylimidazoleacetic acid and propose detailed experimental protocols for investigating its potential neurotoxic effects using in vitro models. It is important to note that the neurotoxic potential of this compound is still under investigation, and the provided protocols are based on established methodologies for assessing neurotoxicity of novel compounds.

Physicochemical Properties and Formulation Data

A clear understanding of the compound's properties is crucial for experimental design.

PropertyValueReference
Chemical Formula C₆H₉ClN₂O₂--INVALID-LINK--
Molecular Weight 176.60 g/mol --INVALID-LINK--
Form SolidMedChemExpress
Solubility The hydrochloride salt form generally boasts enhanced water solubility and stability compared to the free acid.[2] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used.MedChemExpress

Table 1: Physicochemical Properties of this compound.

Formulation ComponentPurposeExample Protocol
Vehicle To dissolve or suspend the compound for administration.Prepare a stock solution in DMSO and then dilute with a suitable vehicle such as corn oil or a solution containing PEG300 and Tween 80.
Route of Administration Oral gavage, intraperitoneal injection.Dependent on the experimental design and target tissue.

Table 2: Example Formulation Components for In Vivo Administration.

Proposed Mechanism of Action (Hypothetical)

The exact mechanism of p-MIAA's potential neurotoxicity is unknown. Based on the structure of other imidazole-containing compounds and known neurotoxic pathways, a hypothetical mechanism could involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in neuronal cells. Imidazoleacetic acid, a related compound, has been shown to interact with GABA receptors and imidazoline (B1206853) receptors, suggesting that p-MIAA might also interfere with neurotransmitter systems.[3][4][5][6]

G cluster_0 Hypothetical Signaling Pathway pMIAA Pi-Methylimidazoleacetic acid hydrochloride Mitochondria Mitochondrial Dysfunction pMIAA->Mitochondria Potential Interaction ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis G start Start culture Culture SH-SY5Y cells start->culture seed Seed cells in 96-well plate culture->seed prepare Prepare p-MIAA HCl dilutions seed->prepare treat Treat cells prepare->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Perform MTT assay incubate->mtt read Read absorbance mtt->read analyze Analyze data (IC50) read->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Studies of Pi-Methylimidazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid (π-MIAA), also known as pros-methylimidazoleacetic acid (p-MIAA), is an endogenous compound found in various mammalian tissues and fluids, including the brain, cerebrospinal fluid (CSF), plasma, and urine.[1] While its precise biological function remains largely uncharacterized, its elevated levels in the cerebrospinal fluid of patients with Parkinson's disease have led to the hypothesis that it may be a potential neurotoxin.[2][3] This has generated interest in its role in neurodegenerative diseases.

These application notes provide a comprehensive overview of the current state of in vivo research on π-MIAA. It is important to note that, to date, published scientific literature focuses on the detection, quantification, and correlation of endogenous π-MIAA with physiological and pathological states. There is a notable absence of studies involving the exogenous administration of Pi-Methylimidazoleacetic acid hydrochloride to animal models to determine its pharmacological or toxicological effects. Therefore, the protocols and data presented herein are centered on the analysis of the endogenous compound.

Quantitative Data Summary

The following tables summarize the reported concentrations of endogenous π-MIAA in various biological samples from rats and humans. These values can serve as a baseline for researchers studying this compound.

Table 1: Endogenous Levels of Pi-Methylimidazoleacetic Acid in Rats

Tissue/FluidConcentration (mean ± S.E.)Reference
Brain110.33 ± 12.44 pmol/g[1]
Plasma73.64 ± 14.50 pmol/mL[1]

Table 2: Endogenous Levels of Pi-Methylimidazoleacetic Acid in Humans

FluidConcentration (mean ± S.E. or Range)Reference
Cerebrospinal Fluid80.76 ± 18.92 pmol/mL[1]
Plasma73.64 ± 14.50 pmol/mL[1]
Urine73.02 ± 38.22 nmol/mg of creatinine[1]
Urine (24-h excretion)1.5-19.3 nmol/mg of creatinine[4]

Experimental Protocols

The following are detailed methodologies for the analysis of endogenous π-MIAA in biological samples, based on established and published research.

Protocol 1: Quantification of π-MIAA in Brain Tissue and Body Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the method described by Khandelwal et al. (1984).[1]

1. Sample Collection and Preparation:

  • Brain Tissue: Euthanize the animal and rapidly dissect the brain. Homogenize the tissue in an appropriate buffer.
  • Cerebrospinal Fluid (CSF) and Plasma: Collect CSF and plasma samples using standard procedures.
  • Urine: Collect urine samples and store them frozen until analysis.

2. Ion Exchange Chromatography:

  • Separate π-MIAA from other components in the biological sample using an ion exchange chromatography column.

3. Derivatization:

  • Esterify the carboxylic acid group of π-MIAA to form n-butyl esters. This is achieved by reacting the sample with boron trifluoride-butanol.

4. Extraction:

  • Extract the derivatized π-MIAA into an organic solvent such as chloroform.

5. GC-MS Analysis:

  • Analyze the extracted sample using a gas chromatograph coupled to a mass spectrometer.
  • Use selected ion monitoring (SIM) to quantify the n-butyl ester of π-MIAA.
  • An internal standard, such as 3-pyridylacetic acid, should be used for accurate quantification.[1]

Biological_Sample [label="Biological Sample\n(Brain, CSF, Plasma, Urine)"]; Ion_Exchange [label="Ion Exchange\nChromatography"]; Derivatization [label="Derivatization\n(n-butyl ester formation)"]; Extraction [label="Chloroform\nExtraction"]; GCMS [label="GC-MS Analysis\n(Selected Ion Monitoring)"]; Quantification [label="Quantification of\nπ-MIAA"];

Biological_Sample -> Ion_Exchange; Ion_Exchange -> Derivatization; Derivatization -> Extraction; Extraction -> GCMS; GCMS -> Quantification; }

GC-MS Analysis Workflow for π-MIAA
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Urinary π-MIAA

This protocol is based on the method developed for the simultaneous determination of imidazoleacetic acids in human urine.[4]

1. Sample Preparation:

  • Collect human urine samples.

2. Derivatization:

  • Convert π-MIAA into a fluorescent ester by reacting it with 4-bromomethyl-7-methoxycoumarin.

3. HPLC Separation:

  • Separate the fluorescent derivatives using a Radial-Pak silica (B1680970) column on an HPLC system.

4. Fluorescence Detection:

  • Detect and quantify the fluorescently labeled π-MIAA using a fluorescence detector.
  • The detection limit for π-MIAA in urine using this method is approximately 20 pmol/ml.[4]

Signaling Pathways and Logical Relationships

Metabolic Origin of π-MIAA

In vivo studies in rats have shown that the metabolic pathways of histamine (B1213489) are independent of those that generate π-MIAA.[2] While its precise origin is not definitively established, it is not considered a direct metabolite of histamine.[2][5]

Metabolic Independence of π-MIAA from Histamine
Hypothesized Role in Parkinson's Disease

A significant finding from in vivo studies is the positive correlation between the levels of π-MIAA in the cerebrospinal fluid and the severity of Parkinson's disease in non-medicated patients.[2][5] This has led to the hypothesis that π-MIAA may be a neurotoxin contributing to the pathology of the disease. However, a direct causal link has not been established.

Increased_pi_MIAA Increased π-MIAA Levels in Cerebrospinal Fluid Parkinsons_Severity Increased Severity of Parkinson's Disease Increased_pi_MIAA->Parkinsons_Severity Positive Correlation (Observed in Humans) Neurotoxic_Effect Potential Neurotoxic Effect Increased_pi_MIAA->Neurotoxic_Effect Hypothesized Causation Neurotoxic_Effect->Parkinsons_Severity Hypothesized Contribution

Hypothesized Association of π-MIAA with Parkinson's Disease

Future Directions

The existing body of research provides a solid foundation for the analytical determination of endogenous π-MIAA. However, to elucidate its physiological role and validate the neurotoxin hypothesis, future in vivo studies should focus on the following:

  • Pharmacokinetic and Toxicological Studies: Administration of exogenous this compound to animal models is necessary to determine its absorption, distribution, metabolism, excretion (ADME), and potential toxicity, particularly neurotoxicity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by π-MIAA will be crucial to understanding its biological effects.

  • Studies in Animal Models of Parkinson's Disease: Administering π-MIAA to animal models of Parkinson's disease could help to establish a causal link between elevated levels of this compound and the progression of the disease.

References

Application Notes and Protocols for In Vitro Assays of Pi-Methylimidazoleacetic Acid Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pi-Methylimidazoleacetic acid (P-MIAA) hydrochloride is an endogenous metabolite and a potential neurotoxin.[1][2][3] Its activity and mechanism of action are of significant interest in neuroscience and toxicology research. These application notes provide a comprehensive guide to characterizing the in vitro activity of P-MIAA hydrochloride, with a focus on its potential neurotoxic effects. The protocols outlined below will enable researchers to assess its impact on cell viability, mitochondrial function, and oxidative stress in neuronal cell lines.

General Guidelines for Handling Pi-Methylimidazoleacetic Acid Hydrochloride

This compound is a water-soluble salt form of P-MIAA, which generally offers enhanced stability and solubility in aqueous solutions compared to its free acid form.[1] For in vitro experiments, it is recommended to prepare stock solutions in a suitable solvent like sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to perform a solubility test to determine the optimal solvent and concentration. Stock solutions should be stored at -20°C or -80°C to prevent degradation.[2] When preparing working concentrations, it is important to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that could induce cytotoxicity (typically <0.5% for DMSO).

Experimental Workflow for Assessing Neurotoxic Activity

A tiered approach is recommended to systematically evaluate the in vitro neurotoxic potential of this compound. This workflow begins with broad cytotoxicity screening, followed by more specific assays to elucidate the underlying mechanisms of any observed toxicity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis and Interpretation A Dose-Response and Time-Course Cytotoxicity Assay (MTT Assay) B Mitochondrial Function Assessment (Mitochondrial Membrane Potential Assay) A->B If cytotoxic C Oxidative Stress Evaluation (Reactive Oxygen Species (ROS) Assay) A->C If cytotoxic D Apoptosis Detection (Annexin V/PI Staining) A->D If cytotoxic E Determination of IC50/EC50 Values B->E F Correlation of Mechanistic Data C->F D->F E->F

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the effect of P-MIAA hydrochloride on the metabolic activity of neuronal cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of P-MIAA hydrochloride in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of P-MIAA hydrochloride. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity.

  • Incubate the plates for 24, 48, and 72 hours.

  • After each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1
10
50
100
200
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.

Materials:

  • Neuronal cells

  • P-MIAA hydrochloride

  • JC-1 or TMRE staining solution

  • Fluorescence microscope or flow cytometer

  • 24-well plates or flow cytometry tubes

Procedure:

  • Seed neuronal cells in a 24-well plate (for microscopy) or a larger flask (for flow cytometry) and treat with different concentrations of P-MIAA hydrochloride for a predetermined time (based on cytotoxicity data).

  • After treatment, incubate the cells with JC-1 or TMRE staining solution according to the manufacturer's protocol.

  • Wash the cells with phosphate-buffered saline (PBS).

  • For microscopy, observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence.

Data Presentation:

Concentration (µM)Red/Green Fluorescence Ratio (Flow Cytometry)
0 (Vehicle)
IC50/2
IC50
2 x IC50
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the level of intracellular ROS, a key indicator of oxidative stress.

Materials:

  • Neuronal cells

  • P-MIAA hydrochloride

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometric plate reader or flow cytometer

  • 96-well black plates or flow cytometry tubes

Procedure:

  • Seed cells and treat with P-MIAA hydrochloride as described in Protocol 1.

  • Towards the end of the treatment period, load the cells with DCFH-DA solution (typically 10 µM) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Express the results as a percentage increase in fluorescence relative to the vehicle control.

Data Presentation:

Concentration (µM)ROS Level (% of Control)
0 (Vehicle)100
IC50/2
IC50
2 x IC50

Potential Signaling Pathway of P-MIAA Hydrochloride-Induced Neurotoxicity

Based on the proposed assays, a potential mechanism of action for P-MIAA hydrochloride could involve the induction of mitochondrial dysfunction and oxidative stress, leading to apoptosis.

G cluster_0 Cellular Insult cluster_1 Mitochondrial Response cluster_2 Cellular Consequences A Pi-Methylimidazoleacetic acid hydrochloride B Mitochondrial Dysfunction A->B Induces C Increased ROS Production B->C Leads to E Apoptosis B->E Initiates D Oxidative Stress C->D Causes D->E Triggers F Cell Death E->F Results in

Caption: Potential signaling pathway of P-MIAA hydrochloride neurotoxicity.

References

Application Notes and Protocols: Dosage and Administration of Novel Imidazole Acetic Acid Derivatives in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pi-Methylimidazoleacetic acid hydrochloride" is not referenced in widely available scientific literature. Therefore, this document provides a generalized framework and detailed protocols for establishing the dosage and administration of a novel chemical entity (NCE) with a similar structure in a research setting. All data presented are illustrative examples.

Preclinical Assessment and Compound Characterization

Prior to in vivo studies, a thorough preclinical assessment is mandatory to ensure the safety and efficacy of the compound.

1.1. Literature Review and In Silico Analysis:

  • Objective: To gather information on structurally similar compounds to predict potential efficacy, toxicity, and pharmacokinetic (PK) properties.

  • Protocol:

    • Conduct a comprehensive search of chemical and biological databases (e.g., PubMed, SciFinder, PubChem) for compounds with a methylimidazoleacetic acid core.

    • Analyze the known mechanisms of action, reported toxicities, and PK profiles of analogous compounds.

    • Utilize in silico tools (e.g., SwissADME, Toxtree) to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of this compound.

1.2. In Vitro Cytotoxicity:

  • Objective: To determine the cytotoxic potential of the compound on relevant cell lines before animal administration.

  • Protocol:

    • Select appropriate rat cell lines based on the intended therapeutic target.

    • Culture cells to ~80% confluency in 96-well plates.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Assess cell viability using a standard assay (e.g., MTT, LDH).

    • Calculate the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.

Dose Formulation and Administration

2.1. Vehicle Selection and Formulation:

  • Objective: To prepare a sterile, stable, and biocompatible formulation for administration.

  • Protocol:

    • Assess the solubility of this compound in common vehicles (e.g., sterile water, saline, PBS, 5% DMSO in corn oil).

    • Select a vehicle that completely dissolves the compound at the highest required concentration.

    • Prepare the formulation under sterile conditions. For instance, if the compound is water-soluble, dissolve it in sterile 0.9% saline.

    • Determine the stability of the formulation at room temperature and under refrigerated conditions for the duration of the study.

2.2. Routes of Administration: The choice of administration route depends on the experimental goals, the compound's properties, and the desired onset and duration of action. Common routes in rats include:

  • Oral (p.o.): Gavage; for assessing oral bioavailability.

  • Intravenous (i.v.): Tail vein injection; for direct systemic administration and 100% bioavailability.

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity; for rapid absorption.

  • Subcutaneous (s.c.): Injection under the skin; for slower, sustained absorption.

Experimental Protocols

3.1. Acute Toxicity and Dose-Ranging Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent efficacy studies. The following protocol is based on the OECD Up-and-Down Procedure.

  • Methodology:

    • Acclimatize healthy, young adult Sprague-Dawley rats (8-10 weeks old) for at least one week.

    • House rats individually with ad libitum access to food and water.

    • Select a starting dose based on in vitro data or literature on similar compounds (e.g., 10 mg/kg).

    • Administer a single dose of the compound to one rat.

    • Observe the animal closely for clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions) for the first 4 hours and then daily for 14 days.

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 2-3).

    • If the animal shows severe toxicity or dies, the next animal receives a lower dose.

    • Continue this process until the MTD is identified with sufficient confidence.

Table 1: Example Data from a Dose-Ranging Study

Dose (mg/kg, i.p.)Outcome (within 24h)Clinical Observations
10SurvivedNo adverse effects observed.
30SurvivedMild sedation for 2 hours.
100SurvivedSignificant sedation, lethargy for 6 hours.
300DiedSevere convulsions, respiratory distress.

From this example, a dose range for efficacy studies might be selected between 10-50 mg/kg.

3.2. Pharmacokinetic (PK) Study

  • Objective: To characterize the ADME profile of the compound.

  • Methodology:

    • Use a sufficient number of rats (e.g., 3-5 per time point) for blood sampling.

    • Administer a single dose of this compound at a dose well below the MTD (e.g., 20 mg/kg, i.v. and p.o. in separate groups).

    • Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to separate plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters using non-compartmental analysis.

Table 2: Example Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Half-life (t½) (h)Bioavailability (F%)
i.v.2025,4000.0838,1003.5100%
p.o.208,9500.522,8603.860%

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Visualizations: Workflows and Logic

experimental_workflow cluster_preclinical Preclinical Assessment cluster_formulation Formulation cluster_invivo In Vivo Studies (Rats) lit_review Literature Review & In Silico Analysis in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) lit_review->in_vitro Predict starting concentration formulation Solubility & Vehicle Selection in_vitro->formulation Determine max concentration needed dose_ranging Acute Toxicity & Dose-Ranging Study formulation->dose_ranging Prepare sterile doses pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Select safe dose (e.g., < MTD) efficacy_study Efficacy Studies pk_study->efficacy_study Inform dosing regimen

Caption: General workflow for testing a new chemical entity in rats.

administration_route_logic start Goal of Study? systemic Direct Systemic Exposure? start->systemic oral_bio Test Oral Bioavailability? systemic->oral_bio No route_iv Administer Intravenously (i.v.) systemic->route_iv Yes sustained Sustained Release? oral_bio->sustained No route_po Administer Orally (p.o.) oral_bio->route_po Yes route_sc Administer Subcutaneously (s.c.) sustained->route_sc Yes route_ip Administer Intraperitoneally (i.p.) (Rapid absorption) sustained->route_ip No

Application Notes & Protocols for the Analytical Detection of Pi-Methylimidazoleacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Pi-Methylimidazoleacetic acid (π-MIAA) hydrochloride, a significant isomer of the major histamine (B1213489) metabolite, tele-Methylimidazoleacetic acid (t-MIAA). Accurate detection and quantification of these isomers are crucial in various research and clinical settings. The following protocols are based on established chromatographic techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the separation and quantification of π-MIAA and t-MIAA in biological samples, particularly urine. The protocol involves a derivatization step to enhance chromatographic separation and detection.

Quantitative Data Summary
ParameterValueReference
ApplicationSeparation of t-MIAA and p-MIAA in urine[1]
ColumnC18[1]
Mobile PhaseAqueous solution of SDS (pH 3.5) mixed with acetonitrile (B52724) (65:35)[1]
DetectionUV[1]
Internal Standardtele-ethylimidazoleacetic acid (t-EtImAA)[1]
Experimental Protocol
  • Sample Preparation and Derivatization:

    • To a urine sample, add tele-ethylimidazoleacetic acid (t-EtImAA) as an internal standard.

    • Convert the acids (t-MIAA, p-MIAA, and t-EtImAA) to their stable isopropyl esters.

    • Adjust the pH of the sample to 6.0-6.5.

    • Extract the isopropyl esters.

  • Pre-HPLC Separation:

  • HPLC Analysis:

    • Inject the separated sample onto a C18 HPLC column.

    • Perform an isocratic elution with a mobile phase consisting of an aqueous solution of Sodium Dodecyl Sulfate (SDS) at pH 3.5 mixed with acetonitrile in a 65:35 ratio.[1]

    • Monitor the eluent using a UV detector at an appropriate wavelength.

  • Quantification:

    • Identify and quantify π-MIAA by comparing its retention time and peak area to that of a calibrated standard and the internal standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Pre-HPLC Separation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis urine Urine Sample is Add Internal Standard (t-EtImAA) urine->is ester Esterification (Isopropyl esters) is->ester ph pH Adjustment (6.0-6.5) ester->ph extract Extraction ph->extract cellulose Cellulose Phosphate Column extract->cellulose hplc C18 HPLC System cellulose->hplc detect UV Detection hplc->detect quant Quantification detect->quant

Caption: Workflow for HPLC-UV detection of Pi-Methylimidazoleacetic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is suitable for the accurate quantification of π-MIAA and its isomer in urine, particularly in large-scale clinical studies.[2]

Quantitative Data Summary
ParameterValueReference
ApplicationQuantification of t-MIAA and separation from p-MIAA in human urine[2]
TechniqueHigh-performance liquid chromatography coupled to electrospray mass spectrometry (LC-ESI-MS)[2]
ChromatographyIon-pairing chromatography, reversed-phase mode[2]
Ion-Pairing Agent0.5 mM tridecafluoroheptanoic acid[2]
Linear Range (t-MIAA)22–1,111 ng/mL[2]
Inter-run Precision (t-MIAA)8.4%[2]
Intra-run Precision (t-MIAA)4.3%[2]
Accuracy (t-MIAA)-16.2% to 8.0%[2]
LOQ (MIMA/t-MIAA)0.011 µmol/L[3]
Recovery>98%[3]
Imprecision<3%[3]
Experimental Protocol
  • Sample Preparation:

    • Centrifuge the urine sample to remove particulate matter.[4]

    • Dilute the supernatant with an appropriate solvent.[4]

    • For enhanced extraction, an in-matrix double derivatization can be employed.[3]

  • LC-MS/MS Analysis:

    • Utilize an online solid-phase extraction (SPE) system coupled with the LC-MS/MS system for sample clean-up and concentration.[3]

    • Perform chromatographic separation using a reversed-phase column with an ion-pairing agent (0.5 mM tridecafluoroheptanoic acid) in the mobile phase to achieve baseline separation of π-MIAA and t-MIAA.[2]

    • Detect and quantify the analytes using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in a suitable scan mode (e.g., Multiple Reaction Monitoring).

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of π-MIAA in the samples by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute Dilution centrifuge->dilute spe Online SPE dilute->spe lc Ion-Pairing LC (Reversed-Phase) spe->lc ms Tandem Mass Spectrometry (ESI) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS detection of Pi-Methylimidazoleacetic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust and specific method for the determination of π-MIAA and t-MIAA in various biological matrices, including brain tissue, cerebrospinal fluid (CSF), urine, and plasma.[5] This protocol requires derivatization to increase the volatility of the analytes.

Quantitative Data Summary
ParameterValueReference
ApplicationMeasurement of N tau- and N pi-methylimidazoleacetic acid in brain, CSF, urine, and plasma[5]
TechniqueGas chromatography-mass spectrometry (GC-MS)[5]
Derivatizationn-butyl esters with boron trifluoride-butanol[5]
QuantificationElectron impact selected ion monitoring of m/e 95[5]
Internal Standard3-Pyridylacetic acid (monitored at m/e 93)[5]
Detection Limit~7 pmol (1 ng)[5]
Precision (Urine, t-MIAA)2.9%[6]
Precision (Plasma, t-MIAA)1.5%[6]

Note: Precision data is for a similar GC-MS method for t-MIAA.

Experimental Protocol
  • Sample Preparation and Derivatization:

    • Separate the acids from the biological sample using ion-exchange chromatography.[5]

    • Derivatize the separated acids to their n-butyl esters using boron trifluoride-butanol.[5]

    • Add 3-Pyridylacetic acid as an internal standard.[5]

    • Extract the derivatized compounds with chloroform (B151607).[5]

  • GC-MS Analysis:

    • Inject the chloroform extract into the GC-MS system.

    • Use a suitable capillary column for the separation of the derivatized analytes.

    • Perform mass spectrometric analysis using electron impact (EI) ionization.

    • Quantify the n-butyl esters by selected ion monitoring (SIM) of the ion at m/e 95.[5] The internal standard is monitored at m/e 93.[5]

  • Identity Confirmation:

    • Confirm the identity of the compounds by comparing their GC retention times and mass spectra with those of authentic standards. Complete chemical ionization mass spectra can also be used for identity establishment.[5]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Biological Sample ion_exchange Ion-Exchange Chromatography sample->ion_exchange derivatize Derivatization (n-butyl esters) ion_exchange->derivatize is Add Internal Standard derivatize->is extract Chloroform Extraction is->extract gc Gas Chromatography extract->gc ms Mass Spectrometry (EI, SIM) gc->ms quant Quantification & Confirmation ms->quant

Caption: Workflow for GC-MS detection of Pi-Methylimidazoleacetic acid.

References

Application Notes and Protocols for Pi-Methylimidazoleacetic Acid Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid hydrochloride (P-MIAA), also known as pros-Methylimidazoleacetic acid (p-MIAA), is an endogenous imidazole (B134444) compound found in the brain and cerebrospinal fluid.[1] As an isomer of the histamine (B1213489) metabolite tele-methylimidazoleacetic acid (t-MIAA), P-MIAA's metabolic pathways are independent of histamine metabolism.[1] Emerging research has identified P-MIAA as a potential neurotoxin, with elevated levels in the cerebrospinal fluid showing a strong positive correlation with the severity of Parkinson's disease. This suggests that P-MIAA may play a role in neurodegenerative processes.

The primary mechanism of P-MIAA's neurotoxicity is believed to be the induction of excitotoxicity through the excessive release of glutamate (B1630785) in the striatum. This targeted action makes P-MIAA a valuable research tool for investigating the mechanisms of glutamate-mediated neuronal damage, exploring potential neuroprotective strategies, and developing animal models of neurodegenerative disorders.

These application notes provide a comprehensive overview of the use of P-MIAA in neuroscience research, including its known concentrations in biological tissues, and detailed protocols for in vitro and in vivo studies.

Data Presentation

Table 1: Endogenous Levels of pros-Methylimidazoleacetic Acid (p-MIAA) in Biological Samples
SpeciesTissue/FluidConcentration (pmol/g or pmol/mL ± S.E.)
RatBrain110.33 ± 12.44
HumanCerebrospinal Fluid80.76 ± 18.92
HumanPlasma73.64 ± 14.50

Data sourced from Reference[1]

Table 2: Regional Distribution of pros-Methylimidazoleacetic Acid (p-MIAA) in Rat Brain
Brain RegionConcentration (relative to lowest region)
Hypothalamus~4-fold higher
Medulla-ponsLowest concentration

Data interpretation from Reference[1], which states concentrations differed less than four-fold between the highest (hypothalamus) and lowest (medulla-pons) levels.

Signaling Pathway

The neurotoxic effects of P-MIAA are thought to be mediated through the induction of glutamate excitotoxicity, primarily in the striatum. The proposed signaling pathway involves the stimulation of glutamate release from astrocytes, which in turn over-activates postsynaptic glutamate receptors on neurons, leading to a cascade of events culminating in neuronal damage.

PMIAA_Signaling cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_neuron Postsynaptic Neuron PMIAA P-MIAA Astrocyte_Receptor Putative Receptor PMIAA->Astrocyte_Receptor Binds PLC Phospholipase C (PLC) Astrocyte_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Induces Glutamate_Vesicle Glutamate Vesicle Ca_release->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Leads to

Caption: Proposed signaling pathway of P-MIAA-induced neurotoxicity.

Experimental Workflow

The following diagram outlines a general workflow for investigating the neurotoxic effects of P-MIAA using both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture_Neurons Primary Neuronal Cell Culture PMIAA_Treatment_vitro P-MIAA Treatment (Dose-Response) Culture_Neurons->PMIAA_Treatment_vitro Glutamate_Assay Glutamate Release Assay PMIAA_Treatment_vitro->Glutamate_Assay Viability_Assay Cell Viability Assay (e.g., MTT) PMIAA_Treatment_vitro->Viability_Assay Animal_Model Rodent Model (e.g., Rat, Mouse) PMIAA_Admin P-MIAA Administration (e.g., i.p., i.c.v.) Animal_Model->PMIAA_Admin Behavioral_Tests Behavioral Assays (Rotarod, Locomotor) PMIAA_Admin->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis Behavioral_Tests->Tissue_Analysis

Caption: General experimental workflow for P-MIAA research.

Experimental Protocols

Protocol 1: In Vivo Administration of P-MIAA in Rodents (Suggested Protocol)

Objective: To induce neurotoxic effects in rodents for behavioral and histological analysis.

Note: As there is no established direct administration protocol for P-MIAA-induced neurotoxicity, this protocol is a suggested starting point based on related compounds and general practices. A thorough dose-response study is highly recommended.

Materials:

  • This compound (P-MIAA)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Syringes and needles (appropriate gauge for the chosen route of administration)

  • Adult male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 20-25g)

Procedure:

  • Preparation of P-MIAA Solution:

    • On the day of injection, dissolve P-MIAA in sterile saline or PBS to the desired concentration. Ensure complete dissolution.

    • Suggested starting concentrations for a dose-response study: 10, 50, and 100 mg/kg.

    • The final injection volume should not exceed 10 ml/kg for intraperitoneal injections in rats and mice.

  • Animal Handling and Administration:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Handle animals gently to minimize stress.

    • Intraperitoneal (i.p.) Injection (Recommended for initial studies):

      • Restrain the animal securely.

      • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

      • Aspirate to ensure no fluid is drawn back, then inject the P-MIAA solution.

    • Intracerebroventricular (i.c.v.) Injection (For direct brain administration):

      • This requires stereotaxic surgery and is recommended for researchers experienced with this technique. Anesthetize the animal and place it in a stereotaxic frame.

      • Drill a small hole in the skull over the target ventricle.

      • Slowly infuse a small volume of the P-MIAA solution (e.g., 1-5 µl) into the ventricle.

  • Post-Administration Monitoring:

    • Monitor animals closely for any signs of distress or adverse reactions.

    • Proceed with behavioral testing at predetermined time points (e.g., 24 hours, 48 hours, 1 week post-injection).

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of P-MIAA on motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • Rodents treated with P-MIAA or vehicle

Procedure:

  • Acclimation and Training:

    • Acclimatize the animals to the testing room for at least 30 minutes before the test.

    • For naive animals, a training session is recommended. Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes. Repeat 2-3 times with an inter-trial interval of 15-20 minutes.

  • Testing:

    • Place the animal on the rotating rod.

    • Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3 trials for each animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the trials.

    • Compare the performance of the P-MIAA-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Assessment of Spontaneous Locomotor Activity

Objective: To measure the effect of P-MIAA on general activity levels and exploration in rodents.

Materials:

  • Open field arena equipped with infrared beams or a video tracking system

  • Rodents treated with P-MIAA or vehicle

Procedure:

  • Acclimation:

    • Acclimatize the animals to the testing room for at least 30-60 minutes before the test.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 15-30 minutes).

    • The automated system will record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

  • Data Analysis:

    • Analyze the recorded parameters to assess locomotor activity and anxiety-like behavior.

    • Compare the data from the P-MIAA-treated group with the vehicle-treated control group using appropriate statistical analysis.

Protocol 4: In Vitro Glutamate Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To determine the neurotoxic potential of P-MIAA on cultured neurons and its effect on glutamate release.

Materials:

  • Primary neuronal cultures (e.g., cortical or striatal neurons)

  • P-MIAA hydrochloride

  • Glutamate assay kit

  • Cell viability assay kit (e.g., MTT, LDH)

  • Multi-well culture plates

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons in multi-well plates until they form a mature network.

    • Prepare a stock solution of P-MIAA in culture medium.

    • Treat the neuronal cultures with varying concentrations of P-MIAA (e.g., 1 µM to 1 mM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Measurement of Glutamate Release:

    • After the treatment period, collect the culture supernatant.

    • Measure the concentration of glutamate in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Assessment of Cell Viability:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or LDH assay.

    • MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Data Analysis:

    • Normalize the glutamate release and cell viability data to the control group.

    • Generate dose-response curves to determine the EC50 for glutamate release and the IC50 for cytotoxicity.

Conclusion

This compound is a promising research tool for investigating the mechanisms of glutamate-mediated neurotoxicity and its potential role in neurodegenerative diseases like Parkinson's. The provided application notes and protocols offer a framework for researchers to explore the effects of P-MIAA in both in vitro and in vivo models. Further research into the precise molecular targets and signaling cascades activated by P-MIAA will undoubtedly provide deeper insights into the complex processes of neurodegeneration.

References

Preparation of Pi-Methylimidazoleacetic Acid Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid hydrochloride (CAS No. 1071661-55-6), an isomer of the main histamine (B1213489) metabolite, tele-methylimidazoleacetic acid, is a compound of interest in neuroscience and metabolic research.[1][2] As a potential neurotoxin, the accurate and consistent preparation of its stock solutions is critical for reliable and reproducible experimental outcomes.[3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueReference
CAS Number 1071661-55-6[3]
Molecular Formula C₆H₉ClN₂O₂[3]
Molecular Weight 176.60 g/mol [3]
Appearance White to off-white solid[3]
Solubility DMSO: 125 mg/mL (707.81 mM)[3]
Storage (Solid) 4°C, sealed, away from moisture[3]
Storage (in Solvent) -20°C for 1 month; -80°C for 6 months[3]

Application Notes

  • Solvent Selection: Due to its high solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] For cell culture experiments, it is crucial to use a high-purity, sterile grade of DMSO to avoid cellular toxicity. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.[4]

  • Hygroscopicity: this compound is hygroscopic. It is imperative to store the solid compound in a desiccated environment and to use freshly opened or properly stored anhydrous DMSO for stock solution preparation to ensure accurate concentration.[3]

  • Stability: Stock solutions are stable for up to one month when stored at -20°C and for up to six months at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[3]

  • Neurotoxicity: As a potential neurotoxin, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound in its solid form and in solution.[3] All work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 176.60 g/mol )

  • High-purity, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Mass Calculation: To prepare a 100 mM stock solution, calculate the mass of this compound required. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 176.60 g/mol = 0.01766 g = 17.66 mg

  • Weighing: In a sterile microcentrifuge tube, accurately weigh 17.66 mg of this compound.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]

  • Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture

This protocol describes the dilution of the high-concentration DMSO stock solution to a final working concentration for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound to be used in the cell culture experiment (e.g., 100 µM).

  • Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.

    • Intermediate Dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).

    • Final Dilution: Add the appropriate volume of the 10 mM intermediate stock to the final volume of cell culture medium to achieve the desired concentration. For example, to make 1 mL of 100 µM working solution, add 10 µL of the 10 mM intermediate stock to 990 µL of cell culture medium.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental wells.

  • Application to Cells: Mix the working solution gently and add it to the cells.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol provides an example of how to prepare this compound for intraperitoneal (i.p.) injection in animal models. This is an example formulation and may require optimization based on the specific animal model and experimental design.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)[5]

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.[5]

  • Formulation Preparation (for a final concentration of 2.08 mg/mL): [5]

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Mix the final solution well before administration.

  • Administration: The final formulation can be administered to animals via the desired route (e.g., i.p. injection). The dosing volume will depend on the animal's weight and the desired dosage in mg/kg.

Histamine Metabolism Pathway

Pi-Methylimidazoleacetic acid is a metabolite in the histamine metabolism pathway. Understanding this pathway provides context for the biological relevance of the compound.

Histamine_Metabolism Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine N-Methyl- transferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO tele_Methylhistamine tele-Methylhistamine MAO_B Monoamine Oxidase B (MAO-B) tele_Methylhistamine->MAO_B tele_MIAA tele-Methylimidazole- acetic Acid pi_MIAA pi-Methylimidazoleacetic Acid (Isomer, not a direct metabolite) tele_MIAA->pi_MIAA Imidazoleacetic_acid Imidazoleacetic Acid HDC->Histamine HNMT->tele_Methylhistamine MAO_B->tele_MIAA DAO->Imidazoleacetic_acid

Caption: Histamine metabolism pathway leading to the formation of tele-Methylimidazoleacetic acid, an isomer of Pi-Methylimidazoleacetic acid.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates a generalized workflow for the preparation of a sterile stock solution for in vitro use.

Stock_Solution_Workflow start Start calculate Calculate Mass of Pi-Methylimidazoleacetic acid hydrochloride start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Sterile DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile stock solution of this compound.

References

Application Notes and Protocols for the Gas Chromatographic-Mass Spectrometric (GC-MS) Analysis of 1-Methylimidazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylimidazole-4-acetic acid (1-MIAA), also known as tele-Methylimidazoleacetic acid (t-MIAA), is the major metabolite of histamine (B1213489).[1][2] Its quantification in biological matrices such as urine and plasma is crucial for monitoring histamine turnover, which is implicated in various physiological and pathological processes, including allergic reactions and mastocytosis.[3][4] This document provides a detailed protocol for the sensitive and specific quantification of 1-MIAA using a gas chromatography-mass spectrometry (GC-MS) method, which involves derivatization to enhance volatility and chromatographic performance.[1]

Metabolic Pathway of Histamine

Histamine is metabolized primarily through two pathways. One pathway involves the enzyme histamine-N-methyltransferase (HNMT), which methylates histamine to form 1-methylhistamine (B192778). Subsequently, monoamine oxidase B (MAO-B) oxidizes 1-methylhistamine to 1-methylimidazole-4-acetic acid (1-MIAA). This stable metabolite is then excreted in the urine.[3][5]

Histamine Metabolism Histamine Histamine Methylhistamine 1-Methylhistamine Histamine->Methylhistamine HNMT MIAA 1-Methylimidazole-4-acetic acid Methylhistamine->MIAA MAO-B

Caption: Metabolic conversion of Histamine to 1-Methylimidazole-4-acetic acid.

Experimental Protocols

This protocol is based on established methods for the GC-MS analysis of 1-MIAA in biological fluids.[1] It employs a derivatization strategy to improve the volatility and chromatographic properties of the analyte.

Materials and Reagents
  • 1-Methylimidazole-4-acetic acid (1-MIAA) standard

  • Deuterated 1-MIAA (d3-1-MIAA) for use as an internal standard[1]

  • 3,5-Bis(trifluoromethyl)benzoyl chloride

  • Isopropanol (B130326)

  • Pyridine

  • Ethyl acetate

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • All solvents and reagents should be of analytical or HPLC grade.

Sample Preparation and Derivatization
  • Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

  • Internal Standard Spiking: To 1 mL of urine or plasma, add a known amount of deuterated 1-MIAA internal standard.

  • Extraction:

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of isopropanol and 10 µL of 3,5-bis(trifluoromethyl)benzoyl chloride.

    • Incubate the mixture at 60°C for 30 minutes to form the isopropyl ester 3,5-bistrifluoromethylbenzoyl derivative.[1]

    • Evaporate the reagents under nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: Capillary column suitable for this analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injection Mode: Splitless[6]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]

  • MS Ionization Mode: Electron Capture Negative Ion (ECNI) chemical ionization[1]

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Monitored Ions:

    • 1-MIAA derivative: m/z 422 (molecular ion)[1]

    • Deuterated 1-MIAA derivative: m/z 425

Experimental Workflow

The overall workflow for the analysis of 1-MIAA is depicted below, from sample receipt to final data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine/Plasma Sample Spiking Spike with Deuterated Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization Reaction Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1-MIAA Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC-MS analysis of 1-Methylimidazole-4-acetic acid.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Method Validation Parameters
ParameterUrinePlasma
Precision (RSD) 2.9%[1]1.5%[1]
Limit of Detection (LOD) 1 pg[1]1 pg[1]
Linear Range 10 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) >0.99>0.99

Note: Linear range and correlation coefficient are representative values and should be determined for each analytical batch.

Table 2: Example Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.052
500.248
1000.510
2501.265
5002.530
10005.080

Conclusion

The described GC-MS method provides a robust, sensitive, and specific approach for the quantification of 1-Methylimidazole-4-acetic acid in biological samples. The use of a stable isotope-labeled internal standard and a highly specific derivatization reagent ensures high accuracy and precision. This method is well-suited for clinical research and drug development applications where monitoring of histamine metabolism is required. While this protocol outlines a GC-MS approach, it is worth noting that LC-MS/MS methods have also been developed and can offer alternative analytical strategies.[3][7]

References

Application of Pi-Methylimidazoleacetic Acid Hydrochloride in Metabolic Disease Studies: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pi-Methylimidazoleacetic acid hydrochloride, also known as 1-methyl-5-imidazoleacetic acid, is an isomer of the primary histamine (B1213489) metabolite, N-tau-Methylimidazoleacetic acid.[1][2] While research has identified its presence in various biological fluids, including cerebrospinal fluid, plasma, and urine, its direct application and study in the context of metabolic diseases such as diabetes, insulin (B600854) resistance, or non-alcoholic fatty liver disease (NAFLD) are not documented in current scientific literature.[1] The predominant characterization of Pi-Methylimidazoleacetic acid in available research is as a potential neurotoxin.[3][4]

This document aims to provide researchers, scientists, and drug development professionals with a summary of the known information about Pi-Methylimidazoleacetic acid and to present general experimental protocols and conceptual signaling pathways relevant to the study of metabolic diseases, drawn from research on other compounds. Given the absence of specific data for this compound in metabolic disease studies, the following sections offer a foundational framework for investigating novel compounds in this therapeutic area.

I. Pi-Methylimidazoleacetic Acid: Current State of Knowledge

Pi-Methylimidazoleacetic acid is an organic compound classified as an imidazolyl carboxylic acid.[5] It has been detected and quantified in various biological samples in both rats and humans.[1] Notably, its metabolic pathways appear to be independent of histamine metabolism.[2] While its isomer, N-tau-Methylimidazoleacetic acid, is a recognized metabolite of histamine, the origins of Pi-Methylimidazoleacetic acid in the body are not yet fully understood.[1][2] The hydrochloride salt form is noted for its enhanced water solubility and stability compared to the free acid form.[3]

II. General Methodologies for Investigating Compounds in Metabolic Disease Models

While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the potential of compounds in metabolic disease research, based on studies of other therapeutic agents.

A. In Vitro Cellular Models of Metabolic Disease
  • Objective: To assess the direct effects of a test compound on cellular models of metabolic dysfunction.

  • Common Models:

    • Hepatocyte Steatosis Model: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, AML12) are treated with fatty acids (e.g., oleic acid, palmitic acid) to induce lipid accumulation, mimicking NAFLD.[6]

    • Insulin Resistance Model: Adipocytes (e.g., 3T3-L1) or skeletal muscle cells (e.g., C2C12) are treated with high concentrations of insulin, TNF-α, or glucocorticoids to induce a state of insulin resistance.

B. In Vivo Animal Models of Metabolic Disease
  • Objective: To evaluate the efficacy and safety of a test compound in a whole-organism model of metabolic disease.

  • Common Models:

    • Diet-Induced Obesity and Insulin Resistance: Rodents are fed a high-fat diet (HFD) or a Western diet to induce obesity, hyperglycemia, and insulin resistance.

    • Methionine-Choline Deficient (MCD) Diet-Induced NAFLD: This model is used to induce steatohepatitis and fibrosis in the liver.[6]

    • Genetic Models: Various genetically modified rodent models (e.g., db/db mice, ob/ob mice) that spontaneously develop obesity and diabetes are also utilized.

III. Experimental Protocols

Protocol 1: Evaluation of a Test Compound in an In Vitro Hepatocyte Steatosis Model
  • Cell Culture: Plate HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Induction of Steatosis: Treat cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 1 mM) for 24 hours to induce lipid accumulation.

  • Compound Treatment: Concurrently with fatty acid treatment, add the test compound at various concentrations. Include appropriate vehicle controls.

  • Quantification of Lipid Accumulation:

    • Oil Red O Staining: Fix the cells, stain with Oil Red O solution, and then elute the dye. Measure the absorbance of the eluate spectrophotometrically.[6]

    • Nile Red Staining: Stain the cells with Nile Red and quantify intracellular lipid droplets using fluorescence microscopy or a plate reader.

  • Cell Viability Assay: Perform a concurrent MTT or similar assay to assess the cytotoxicity of the compound.

Protocol 2: Assessment of a Test Compound in a Diet-Induced Obesity Mouse Model
  • Animal Acclimation: Acclimate male C57BL/6J mice for one week.

  • Diet Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group will receive a standard chow diet.

  • Compound Administration: Administer the test compound daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 4-8 weeks). A vehicle control group on the high-fat diet should be included.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.[6]

    • Blood Chemistry: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).

  • Tissue Analysis: Harvest liver, adipose tissue, and skeletal muscle for histological analysis (e.g., H&E staining, Oil Red O staining of liver sections) and molecular analysis (e.g., gene expression by RT-qPCR, protein expression by Western blot).

IV. Data Presentation

Due to the lack of specific studies on this compound in metabolic diseases, no quantitative data can be presented. Should such studies be conducted, the following tables provide a template for summarizing key findings.

Table 1: In Vitro Efficacy of a Test Compound on Lipid Accumulation

Concentration (µM) Lipid Accumulation (% of Control) Cell Viability (%)
0.1
1
10

| 100 | | |

Table 2: In Vivo Effects of a Test Compound on Metabolic Parameters in a Diet-Induced Obesity Model

Treatment Group Body Weight (g) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL) HOMA-IR Liver Triglycerides (mg/g)
Chow + Vehicle
HFD + Vehicle

| HFD + Compound | | | | | |

V. Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for testing a novel compound in metabolic disease research and a conceptual signaling pathway often implicated in metabolic dysfunction.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_model Cellular Model of Metabolic Disease (e.g., Hepatocyte Steatosis) compound_treatment_invitro Treat with Test Compound invitro_model->compound_treatment_invitro lipid_quant Quantify Lipid Accumulation (Oil Red O, Nile Red) compound_treatment_invitro->lipid_quant viability Assess Cell Viability (MTT Assay) compound_treatment_invitro->viability end Data Analysis and Conclusion lipid_quant->end viability->end invivo_model Animal Model of Metabolic Disease (e.g., Diet-Induced Obesity) compound_treatment_invivo Administer Test Compound invivo_model->compound_treatment_invivo metabolic_pheno Metabolic Phenotyping (GTT, ITT, Blood Chemistry) compound_treatment_invivo->metabolic_pheno tissue_analysis Histological and Molecular Analysis of Tissues compound_treatment_invivo->tissue_analysis metabolic_pheno->end tissue_analysis->end start Novel Compound (e.g., Pi-Methylimidazoleacetic acid hydrochloride) start->invitro_model start->invivo_model

Caption: General experimental workflow for evaluating a novel compound in metabolic disease research.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm insulin Insulin ir Insulin Receptor (IR) insulin->ir irs Insulin Receptor Substrate (IRS) ir->irs Phosphorylation glut4_translocation GLUT4 Translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake pi3k PI3K irs->pi3k Activation akt Akt/PKB pi3k->akt Activation glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Signal glut4_vesicle->glut4_translocation insulin_resistance Insulin Resistance (e.g., from inflammation, lipotoxicity) insulin_resistance->irs Inhibits

Caption: Simplified insulin signaling pathway and the point of impairment in insulin resistance.

Conclusion

At present, there is no scientific evidence to support the application of this compound in the study of metabolic diseases. The primary focus of existing research has been on its role as a potential neurotoxin and its detection in biological fluids. For researchers interested in exploring the potential of novel compounds in metabolic disorders, this document provides a framework of established experimental protocols and relevant biological pathways. Future studies are required to determine if this compound has any role in metabolic regulation.

References

Troubleshooting & Optimization

Technical Support Center: Pi-Methylimidazoleacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pi-Methylimidazoleacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Pi-Methylimidazoleacetic acid is a synonym for 2-(3-methylimidazol-4-yl)acetic acid. Its hydrochloride salt is a chemical compound with the CAS number 1071661-55-6. It has been identified as a potential neurotoxin and is used in research settings[1][2][3]. The hydrochloride salt form is generally expected to have enhanced water solubility and stability compared to the free base form[4].

Q2: I'm having trouble dissolving this compound. What are the first steps I should take?

A2: When encountering solubility issues, it's best to start with the basics. First, ensure you are using a suitable solvent. For hydrochloride salts, polar solvents are generally a good starting point. Try agitating the solution by vortexing or stirring. Gentle heating can also significantly improve solubility, but be mindful of the compound's stability at higher temperatures[5][6]. Sonication is another physical method that can help break down aggregates and facilitate dissolution[6].

Q3: What solvents are recommended for dissolving this compound?

A3: Based on available data for the closely related compound 1-Methyl-4-imidazoleacetic acid (hydrochloride), the following solvents have been shown to be effective:

For Pi-Methylimidazoleacetic acid itself, some suppliers suggest it may be soluble in DMSO[1]. It is always recommended to perform a small-scale solubility test to determine the best solvent for your specific experimental conditions.

Q4: Can adjusting the pH of my aqueous solution improve solubility?

A4: Yes, adjusting the pH can be a very effective strategy. This compound is a salt of a weak base. In a neutral or slightly acidic solution, it will exist in its more soluble, ionized form. If the solution becomes too basic, the compound may convert to its less soluble free base form and precipitate out of solution. Therefore, maintaining a slightly acidic to neutral pH is often beneficial for keeping the compound dissolved in aqueous media[5].

Q5: My compound dissolves initially but then crashes out of solution. What could be the cause?

A5: This phenomenon, known as precipitation, can occur for several reasons. One common cause is a change in the solution's conditions, such as a shift in pH or temperature. Another possibility is that you have created a supersaturated solution, which is inherently unstable. The presence of "seed" crystals or impurities can also trigger precipitation. To address this, ensure your solution conditions remain stable and consider preparing a fresh solution at a slightly lower concentration.

Troubleshooting Guide

If you are experiencing persistent solubility issues with this compound, follow this systematic troubleshooting guide.

Quantitative Solubility Data

The following table summarizes known solubility data for the related compound, 1-Methyl-4-imidazoleacetic acid hydrochloride, which can serve as a useful starting point.

SolventConcentrationReference
PBS (pH 7.2)Approx. 10 mg/mL[7]
DMSOApprox. 10 mg/mL[7]
EthanolApprox. 2 mg/mL[7]
DMFApprox. 2 mg/mL[7]

Note: This data is for a structurally similar compound and should be used as a guideline. It is crucial to determine the solubility for your specific batch of this compound under your experimental conditions.

Experimental Protocols

This protocol will help you determine the most suitable solvent for your experiments.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several individual, clean vials.

  • Solvent Addition: Add a measured volume of your first test solvent (e.g., 100 µL of water, PBS, ethanol, or DMSO) to the first vial.

  • Agitation: Vigorously vortex or stir the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound has fully dissolved, you can calculate the solubility as being at least the concentration you prepared.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process until the compound dissolves completely.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 30-40°C) and observe any changes. Be cautious not to overheat, as this could degrade the compound.

  • Repeat: Repeat this process for each solvent you wish to test.

Once you have identified a suitable solvent, you can prepare a concentrated stock solution.

  • Calculation: Determine the mass of this compound needed to achieve your desired stock solution concentration and volume.

  • Weighing: Carefully weigh out the calculated mass of the compound and transfer it to an appropriate-sized sterile tube or flask.

  • Solvent Addition: Add a portion of the chosen solvent (e.g., about 80% of the final volume) to the tube.

  • Dissolution: Agitate the mixture (vortex, stir, or sonicate) until the compound is completely dissolved. Gentle heating may be applied if necessary, based on your findings from the solubility testing protocol.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution as recommended. For solutions in DMSO, it is common practice to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2].

Visual Guides

Troubleshooting Workflow for Solubility Issues

G cluster_0 start Start: Compound does not dissolve solvent Is the solvent appropriate? (e.g., polar for hydrochloride salt) start->solvent agitation Have you tried physical methods? (Vortex, Stir, Sonicate) solvent->agitation Yes change_solvent Select a more appropriate solvent (e.g., DMSO, Ethanol) solvent->change_solvent No heating Have you tried gentle heating? agitation->heating Yes apply_physical Apply vigorous agitation or sonication agitation->apply_physical No ph Is the solution aqueous? Can pH be adjusted? heating->ph Yes apply_heat Gently warm the solution (monitor for degradation) heating->apply_heat No adjust_ph Adjust pH to be slightly acidic to neutral ph->adjust_ph Yes reassess Re-evaluate experiment; Consider a different formulation or a lower concentration ph->reassess No change_solvent->agitation apply_physical->heating apply_heat->ph success Compound Dissolved adjust_ph->success reassess->success G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) ionized R-NH3+ Cl- (Ionized Form) soluble High Solubility ionized->soluble free_base R-NH2 (Free Base) ionized->free_base + OH- free_base->ionized + H+ insoluble Low Solubility (Precipitation Risk) free_base->insoluble

References

"stability and storage conditions for Pi-Methylimidazoleacetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pi-Methylimidazoleacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] Some suppliers suggest that storage at -20°C can also be appropriate.

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound should be stored under desiccated conditions. For optimal stability, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What is the appearance of this compound?

This compound is a white to off-white solid.[1]

Q5: Is the hydrochloride salt more stable than the free acid form?

Yes, the hydrochloride salt form of Pi-Methylimidazoleacetic acid generally offers enhanced water solubility and stability compared to the free acid form.[2]

Q6: How should this compound be shipped?

The compound is stable at room temperature for the duration of typical shipping and customs handling.[3]

Troubleshooting Guide

Issue: I am observing variability in my experimental results.

  • Possible Cause 1: Improper Storage. Check if the compound has been stored according to the recommended conditions (4°C for solid, -20°C or -80°C for solutions, protected from moisture).[1]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. If you are using a stock solution, ensure that it has not been subjected to multiple freeze-thaw cycles, which can lead to degradation. It is advisable to prepare and store small, single-use aliquots.

  • Possible Cause 3: Contamination. Ensure that the stock solution has not been contaminated. Use sterile pipette tips and tubes when handling.

Issue: The compound is difficult to dissolve.

  • Possible Cause 1: Incorrect Solvent. this compound has limited solubility in some aqueous buffers. It is soluble in DMSO.[1] For aqueous solutions, the hydrochloride salt form should be used as it has better water solubility.[2]

  • Possible Cause 2: Low Temperature. Ensure the solvent is at room temperature before attempting to dissolve the compound, as solubility generally decreases at lower temperatures.

Issue: I am concerned about the purity of my older stock of this compound.

  • Recommendation: If the compound has been stored for an extended period, especially if not under ideal conditions, its purity may be compromised. It is recommended to perform a purity check using an analytical technique such as HPLC or LC-MS before use in critical experiments.

Quantitative Data Summary

ParameterConditionRecommendationSource
Storage (Solid) Long-term4°C, sealed, away from moisture[1]
-20°C[3]
Storage (In Solvent) Up to 1 month-20°C, sealed, away from moisture[1]
Up to 6 months-80°C, sealed, away from moisture[1]
Shipping Short-termRoom temperature[1][3]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-17 min: 95% B
  • 17-18 min: 95% to 5% B
  • 18-20 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 214 nm[4]
  • Injection Volume: 10 µL

4. Analysis:

  • The purity of the sample can be determined by calculating the peak area of the main component as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject run Run Gradient inject->run detect Detect at 214 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

logical_relationship compound Pi-Methylimidazoleacetic acid hydrochloride (Solid) storage Storage Conditions compound->storage temp 4°C storage->temp moisture Away from Moisture storage->moisture light Away from Light storage->light stability Optimal Stability temp->stability moisture->stability light->stability

Caption: Factors for Optimal Stability.

References

"troubleshooting common issues in Pi-Methylimidazoleacetic acid hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pi-Methylimidazoleacetic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the handling, preparation, and analysis of this compound.

1. Compound Solubility and Stability

  • Q1: I am having trouble dissolving this compound. What is the recommended solvent?

    A1: this compound has enhanced water solubility and stability compared to its free acid form.[1] For in vitro studies, it is soluble in DMSO. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility. Ultrasonic assistance may be necessary to fully dissolve the compound.

  • Q2: My stock solution of this compound appears cloudy or has precipitated after storage. What went wrong?

    A2: Precipitation can occur due to improper storage or repeated freeze-thaw cycles. For optimal stability, it is recommended to aliquot stock solutions after preparation to avoid repeated warming and cooling. Once prepared, stock solutions should be stored under sealed conditions, away from moisture.

  • Q3: What are the recommended storage conditions for this compound?

    A3: The solid form of this compound should be stored at 4°C, sealed away from moisture. In-solvent stock solutions have different storage recommendations based on temperature.

    Storage TemperatureRecommended Storage Period
    -80°CUp to 6 months
    -20°CUp to 1 month

    Data compiled from multiple sources.

2. Analytical Chromatography (HPLC & GC-MS)

  • Q4: I am observing inconsistent retention times for this compound during HPLC analysis. What are the possible causes?

    A4: Fluctuations in retention time can be caused by several factors:

    • Mobile Phase Composition: Ensure the mobile phase is accurately prepared and properly degassed. Small changes in pH, especially when analyzing ionizable compounds, can significantly shift retention times.

    • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention.

    • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.

  • Q5: My peaks for this compound are broad or tailing in my chromatogram. How can I improve the peak shape?

    A5: Poor peak shape can be due to several issues:

    • Column Contamination or Degradation: A dirty guard column or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replace the guard/analytical column if necessary.

    • Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is of a lower eluotropic strength than the mobile phase.

    • Low Flow Rate: An overly low flow rate can lead to peak broadening.

    • Active Sites: Peak tailing can also be caused by interactions with active sites on the column. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.

  • Q6: I am not getting a good signal for this compound in my GC-MS analysis. What should I check?

    A6: A weak signal in GC-MS can be due to several factors:

    • Inefficient Derivatization: Pi-Methylimidazoleacetic acid is not volatile and requires derivatization for GC-MS analysis. Ensure your derivatization reaction (e.g., esterification) is going to completion. Check the quality and age of your derivatizing agent.

    • Injector Issues: A dirty or improperly packed injector liner can trap your analyte. Regular maintenance of the injector port is crucial.

    • Column Installation: Incorrect column installation in the MS source can lead to a loss of sensitivity.

    • Ion Source Contamination: A dirty ion source will result in poor sensitivity. Regular cleaning is necessary, especially when analyzing biological samples.

3. In Vivo Experiments

  • Q7: What is a suitable vehicle for in vivo administration of this compound?

    A7: The choice of vehicle will depend on the route of administration. For oral administration, formulations can include suspensions in 0.2% carboxymethyl cellulose (B213188) or dissolution in PEG400. For other routes, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle such as saline, potentially with the aid of solubilizing agents like PEG300 and Tween-80.

  • Q8: I am observing unexpected behavioral effects in my animal model after administration of this compound. What could be the reason?

    A8: Pi-Methylimidazoleacetic acid is described as a potential neurotoxin. The observed behavioral effects could be a manifestation of its neurotoxic properties. It is crucial to perform dose-response studies to identify a suitable dose that elicits the desired experimental effect without causing overt toxicity. Careful observation and documentation of any abnormal behavior are essential.

Experimental Protocols

Protocol 1: Quantification of Pi-Methylimidazoleacetic acid in Rodent Brain Tissue by HPLC-MS/MS

This protocol provides a general framework. Optimization will be required for specific instrumentation and experimental conditions.

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1% formic acid in water) at a specific ratio (e.g., 10 µL of buffer per 1 mg of tissue).

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.

  • Protein Precipitation and Sample Cleanup:

    • Collect the supernatant.

    • Add a cold organic solvent (e.g., acetonitrile) to the supernatant to precipitate proteins.

    • Vortex and centrifuge again.

    • The resulting supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for Pi-Methylimidazoleacetic acid and an appropriate internal standard.

Protocol 2: General Neurotoxicity Assessment in Rodents

This protocol is based on general guidelines for neurotoxicity studies and should be adapted based on the specific research question.

  • Animal Model and Dosing:

    • Select an appropriate rodent species and strain.

    • Use at least three dose groups and a vehicle control group. Dose selection should be based on preliminary toxicity data.

    • Administer this compound daily for a defined period (e.g., 28 or 90 days) via the desired route (e.g., oral gavage).

  • Behavioral Assessments:

    • Conduct a battery of behavioral tests to assess various neurological functions, such as motor activity, coordination, sensory function, and cognitive performance.

    • Examples of tests include open field test, rotarod test, hot plate test, and Morris water maze.

  • Neuropathological Examination:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Process the brain tissue for histological analysis (e.g., H&E staining, immunohistochemistry) to identify any signs of neurodegeneration, inflammation, or other pathological changes.

Visualizations

Histamine (B1213489) Metabolism Pathway

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) Pi_Methylhistamine π-Methylhistamine Histamine->Pi_Methylhistamine Histamine-N-methyltransferase (HNMT) Imidazoleacetic_acid Imidazoleacetic acid Histamine->Imidazoleacetic_acid Diamine Oxidase (DAO) Pi_MIAA Pi-Methylimidazoleacetic acid Pi_Methylhistamine->Pi_MIAA Monoamine Oxidase B (MAO-B)

Caption: Simplified pathway of histamine metabolism.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow Tissue_Collection 1. Tissue Collection (e.g., Brain) Homogenization 2. Homogenization Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation Homogenization->Protein_Precipitation Derivatization 4. Derivatization (for GC-MS) Protein_Precipitation->Derivatization Chromatography 5. Chromatographic Separation (HPLC or GC) Protein_Precipitation->Chromatography For HPLC Derivatization->Chromatography Mass_Spectrometry 6. Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Peak_Integration 7. Peak Integration & Quantification Mass_Spectrometry->Peak_Integration Statistical_Analysis 8. Statistical Analysis Peak_Integration->Statistical_Analysis Pathway_Analysis 9. Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: General workflow for metabolite analysis.

References

Technical Support Center: Optimizing Pi-Methylimidazoleacetic Acid Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of Pi-Methylimidazoleacetic acid hydrochloride in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound with limited published cell culture data, it is crucial to perform a dose-response experiment. We recommend starting with a broad concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[1] This initial screening will help establish a preliminary understanding of the compound's potency and identify a narrower, more effective concentration range for further optimization.

Q2: What is the best solvent to use for dissolving this compound?

A2: The solubility of this compound should be empirically determined. Start with sterile, deionized water or a common biological buffer such as phosphate-buffered saline (PBS). If solubility is limited, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used. It is critical to keep the final concentration of any organic solvent in the cell culture medium below a level that affects cell viability (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time will depend on the biological process you are investigating. For studying rapid cellular responses, such as signaling pathway activation, shorter incubation times (e.g., 15 minutes to 6 hours) may be sufficient.[1] For endpoints like cell proliferation or cytotoxicity, longer incubation periods (e.g., 24, 48, or 72 hours) are generally required.[2] A time-course experiment is recommended to determine the ideal duration for your specific assay.

Q4: Should I use serum-containing or serum-free medium for my experiments?

A4: The choice between serum-containing and serum-free medium can significantly impact the effective concentration of a compound. Components in serum can bind to the compound, reducing its bioavailability. If your initial experiments are in serum-containing medium and you observe a lower-than-expected effect, you might consider reducing the serum concentration or transitioning to a serum-free medium. However, ensure your cells can be maintained in a healthy state under these conditions.

Troubleshooting Guides

Issue 1: High Cell Death Observed Even at Low Concentrations

Q: I'm observing significant cytotoxicity in my cell cultures, even at the lowest concentrations of this compound. What could be the issue?

A:

  • High Compound Potency: The compound may be highly potent in your specific cell line. It is advisable to test an even lower range of concentrations (e.g., picomolar to nanomolar).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a vehicle control with only the solvent to verify.

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance. Prepare fresh stock solutions for each experiment and consider the stability of the compound at 37°C over time.

  • Cell Line Sensitivity: The cell line you are using might be particularly sensitive to this compound. Consider testing the compound on a different cell line to see if the effect is reproducible.

Issue 2: No Observable Effect at Any Concentration

Q: I have tested a wide range of this compound concentrations and see no discernible effect on my cells. What should I do next?

A:

  • Concentration Range: The effective concentration might be higher than the range you tested. Cautiously extend the concentration range (e.g., up to 1 mM), while carefully monitoring for signs of precipitation or cytotoxicity.

  • Incubation Time: The biological effect you are measuring may require a longer incubation period to become apparent. Consider extending the duration of your experiment.

  • Compound Solubility: The compound may be precipitating out of the culture medium at higher concentrations, reducing its effective concentration. Visually inspect the culture wells for any precipitate. If solubility is an issue, you may need to explore alternative solvents or formulation strategies.

  • Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider using a more sensitive or alternative assay to detect the biological response.

Issue 3: High Variability Between Replicate Wells

Q: My experimental results show high variability between replicate wells treated with the same concentration of the compound. What could be causing this?

A:

  • Inconsistent Cell Seeding: Uneven cell distribution during plating can lead to variability in cell numbers between wells. Ensure you have a homogenous single-cell suspension before seeding.

  • Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS to maintain humidity.

  • Compound Precipitation: If the compound is not fully dissolved, it may not be evenly distributed in the culture medium. Ensure the compound is completely in solution before adding it to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Cytotoxicity Assay

This protocol provides a general framework for determining the concentration range of this compound that affects cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Appropriate solvent (e.g., sterile water, PBS, or DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in your chosen solvent.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include a "vehicle control" (medium with the solvent at the same final concentration as the highest concentration treatment) and a "no-treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (Example using MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line after 48 Hours
Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
50.980.0678.4%
100.750.0560.0%
250.450.0436.0%
500.200.0316.0%
1000.100.028.0%

Visualizations

Experimental Workflow for Optimizing Concentration

experimental_workflow start Start: Prepare Cell Culture seed_cells Seed Cells in 96-Well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data: Calculate IC50 read_plate->analyze_data end End: Determine Optimal Concentration Range analyze_data->end

Caption: A generalized workflow for determining the optimal concentration of a novel compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_nucleus compound Pi-Methylimidazoleacetic acid hydrochloride receptor Cell Surface Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling cascade that could be investigated for modulation.

References

Technical Support Center: Synthesis of 1-Methylimidazole-4-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methylimidazole-4-acetic acid hydrochloride (also known as Pi-Methylimidazoleacetic acid hydrochloride) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1-Methylimidazole-4-acetic acid hydrochloride?

A1: Common starting materials include 4(5)-imidazoleacetonitrile, which can be methylated and subsequently hydrolyzed, or 1-methylimidazole (B24206) which can be functionalized at the 4-position. Another approach involves the cyclization of appropriate precursors to form the substituted imidazole (B134444) ring directly.

Q2: What is a typical synthetic route for this compound?

A2: A common and effective route involves the methylation of 4(5)-imidazoleacetonitrile to form 1-methyl-4-imidazoleacetonitrile, followed by acidic or basic hydrolysis of the nitrile group to the carboxylic acid, and subsequent formation of the hydrochloride salt.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. For the methylation step, you can observe the disappearance of the starting material spot and the appearance of the product spot. For the hydrolysis step, the change in polarity of the product (carboxylic acid) compared to the starting material (nitrile) can be easily visualized on a TLC plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical parameters to control for a high yield?

A4: Key parameters include reaction temperature, reaction time, the choice of base for the methylation step, and the concentration of the acid or base for the hydrolysis step. Purity of starting materials and reagents is also crucial.

Q5: How is the final product typically purified?

A5: The most common method for purification is recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents include ethanol (B145695), isopropanol, or mixtures of ethanol and ethyl acetate.

Troubleshooting Guide

Low Yield

Q: My overall yield of 1-Methylimidazole-4-acetic acid hydrochloride is consistently low. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors throughout the synthesis. A systematic approach to identify the bottleneck is recommended.

Potential Cause Recommended Solution
Incomplete Methylation: Ensure the use of a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Optimize the base and solvent system. Sodium hydride in an anhydrous aprotic solvent like THF or DMF is often effective. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Side Reactions during Methylation: Over-methylation can lead to the formation of a quaternary imidazolium (B1220033) salt. Avoid a large excess of the methylating agent and control the reaction temperature. The formation of the undesired 1-methylimidazole-5-acetic acid isomer can also lower the yield of the target compound.
Incomplete Hydrolysis: The hydrolysis of the nitrile can be sluggish. Ensure sufficient reaction time and appropriate concentration of the acid or base. For acidic hydrolysis, refluxing in concentrated hydrochloric acid is a common method. For basic hydrolysis, a strong base like sodium hydroxide (B78521) followed by acidic workup is necessary.
Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the product. Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations.
Losses during Work-up and Purification: The product is water-soluble, which can lead to losses during aqueous work-up. Minimize the volume of water used and consider back-extraction of the aqueous layers with an appropriate organic solvent. For purification by recrystallization, carefully select the solvent to maximize recovery.
Impurity Issues

Q: I am observing significant impurities in my final product. What are the likely impurities and how can I remove them?

A: The nature of the impurities will depend on the specific synthetic route and reaction conditions employed.

Potential Impurity Identification Method Recommended Solution
Unreacted Starting Material (4(5)-imidazoleacetonitrile): TLC, HPLC, 1H NMROptimize the methylation reaction conditions to ensure complete conversion. Can often be removed by recrystallization.
Isomeric Product (1-Methylimidazole-5-acetic acid hydrochloride): HPLC, 1H NMR, 13C NMRThis is a common impurity due to the tautomeric nature of the starting material. Careful control of the methylation reaction conditions (e.g., choice of base and solvent) can influence the isomeric ratio. Separation can be challenging but may be achieved by fractional crystallization or preparative HPLC.
Over-methylated Product (Quaternary Imidazolium Salt): 1H NMR (characteristic downfield shift of imidazole ring protons)Avoid using a large excess of the methylating agent. This impurity is typically more polar and can sometimes be removed by washing the crude product with a less polar organic solvent.
Amide Intermediate (from partial hydrolysis): IR (amide C=O stretch), 1H NMREnsure complete hydrolysis by extending the reaction time or using more forcing conditions (e.g., higher temperature or more concentrated acid/base).

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-imidazoleacetonitrile

This protocol describes the methylation of 4(5)-imidazoleacetonitrile.

Parameter Value
Starting Material 4(5)-Imidazoleacetonitrile
Reagents Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Methodology:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4(5)-imidazoleacetonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Hydrolysis of 1-Methyl-4-imidazoleacetonitrile to 1-Methylimidazole-4-acetic acid hydrochloride

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid hydrochloride.

Parameter Value
Starting Material 1-Methyl-4-imidazoleacetonitrile
Reagents Concentrated Hydrochloric Acid
Reaction Temperature Reflux (approx. 110 °C)
Reaction Time 12-24 hours
Typical Yield 70-85%

Methodology:

  • Add 1-methyl-4-imidazoleacetonitrile to concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC to ensure complete conversion.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold acetone (B3395972) or ethanol.

  • Dry the product under vacuum to obtain 1-Methylimidazole-4-acetic acid hydrochloride.

Visualizations

experimental_workflow start Start: 4(5)-Imidazoleacetonitrile methylation Step 1: Methylation - NaH, MeI - Anhydrous THF start->methylation hydrolysis Step 2: Hydrolysis - Conc. HCl - Reflux methylation->hydrolysis 1-Methyl-4- imidazoleacetonitrile product Final Product: 1-Methylimidazole-4-acetic acid hydrochloride hydrolysis->product

Caption: Experimental workflow for the synthesis of 1-Methylimidazole-4-acetic acid hydrochloride.

troubleshooting_low_yield low_yield Problem: Low Overall Yield check_methylation Check Methylation Step low_yield->check_methylation check_hydrolysis Check Hydrolysis Step low_yield->check_hydrolysis check_workup Check Work-up & Purification low_yield->check_workup incomplete_methylation Incomplete Reaction? Side Reactions? check_methylation->incomplete_methylation incomplete_hydrolysis Incomplete Reaction? Degradation? check_hydrolysis->incomplete_hydrolysis product_loss Product Loss during extraction/recrystallization? check_workup->product_loss solution_methylation Optimize base, solvent, reagent stoichiometry, temperature. incomplete_methylation->solution_methylation solution_hydrolysis Increase reaction time/temp, use stronger acid/base. incomplete_hydrolysis->solution_hydrolysis solution_workup Minimize aqueous volume, optimize recrystallization solvent. product_loss->solution_workup

Caption: Troubleshooting logic for addressing low synthesis yield.

"addressing batch-to-batch variability of Pi-Methylimidazoleacetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Pi-Methylimidazoleacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the salt form of Pi-Methylimidazoleacetic acid, an endogenous metabolite and potential neurotoxin.[1][2][3][4] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free acid form, making it more suitable for various experimental applications.[1] It is a structural isomer of tau-Methylimidazoleacetic acid (tele-MIAA), a major metabolite of histamine (B1213489).[5][6] Its neuroactive properties make it a compound of interest in neuroscience research.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability can arise from several factors during the synthesis and purification process. These can include:

  • Purity Levels: The presence of residual starting materials, by-products, or solvents from the synthesis. A common synthetic route involves the N-alkylation of an imidazole (B134444) derivative.[7]

  • Isomeric Purity: The ratio of Pi-Methylimidazoleacetic acid to its isomer, tau-Methylimidazoleacetic acid, can vary between batches.

  • Moisture Content: The hydrochloride salt is hygroscopic, and variations in water content can affect the compound's stability and accurate weighing for experiments.[2]

  • Physical Properties: Differences in crystalline structure, particle size, and solubility can impact dissolution rates and bioavailability in experiments.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to perform in-house quality control on each new batch. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify the presence of its isomer and other impurities.[6][8]

  • Mass Spectrometry (MS): To confirm the identity and molecular weight of the compound.[5][6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any organic impurities.

  • Karl Fischer Titration: To accurately measure the water content.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

Q4: What impact can batch-to-batch variability have on my experimental results?

Inconsistent batch quality can lead to significant experimental irreproducibility. For instance, pharmacokinetic studies have demonstrated that batch-to-batch variability of a drug can be substantial enough to result in bio-inequivalence between batches.[10][11] In the context of this compound, this could manifest as:

  • Altered pharmacological or toxicological effects.

  • Inconsistent dose-response relationships.

  • Variability in cell-based assay results.

  • Difficulty in replicating findings from previous experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating issues arising from the batch-to-batch variability of this compound.

Issue 1: Inconsistent Experimental Results Between Batches
Potential Cause Troubleshooting Steps
Different Purity Profiles 1. Re-analyze Batches: Use HPLC or GC-MS to compare the purity profiles of the old and new batches. Quantify the percentage of the main peak and any significant impurities. 2. Isolate Impurity Effects: If possible, identify and test the biological activity of the major impurities to understand their contribution to the observed effects. 3. Contact Supplier: Request the certificate of analysis for each batch and inquire about any known changes in the manufacturing process.
Varying Isomer Ratio 1. Quantify Isomers: Employ a validated analytical method, such as HPLC or GC-MS, to determine the precise ratio of Pi-Methylimidazoleacetic acid to tau-Methylimidazoleacetic acid in each batch.[5][6][8] 2. Evaluate Isomer Activity: If the biological activity of the tau-isomer is known and relevant to your experiment, adjust the concentration of the Pi-isomer accordingly.
Differences in Solubility 1. Measure Solubility: Determine the solubility of each batch in your experimental buffer. 2. Adjust Dissolution Protocol: If solubility is an issue, consider using sonication, gentle heating, or a different solvent system. Always ensure the compound is fully dissolved before use.[2]
Issue 2: Poor Solubility or Precipitation During Experiment
Potential Cause Troubleshooting Steps
High Moisture Content 1. Measure Water Content: Use Karl Fischer titration to determine the water content of the batch. 2. Dry the Compound: If the water content is high, dry the compound under vacuum. Store in a desiccator to prevent moisture re-absorption.[2]
Incorrect pH of Solution 1. Check pH: Measure the pH of your stock solution and experimental medium. The solubility of imidazole-containing compounds can be pH-dependent. 2. Adjust pH: Carefully adjust the pH to a range where the compound is known to be soluble and stable.
Crystalline Form Differences 1. Analyze Crystal Structure: Use techniques like X-ray diffraction (XRD) to compare the crystalline forms of different batches. 2. Modify Solubilization: Amorphous forms are often more soluble than highly crystalline forms. If you have a highly crystalline batch, a more rigorous dissolution method may be required.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of sodium dodecyl sulfate (B86663) (SDS) at pH 3.5 mixed with acetonitrile (B52724) (65:35).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: GC-MS Analysis for Isomer Quantification

This protocol is adapted from methods used for the analysis of methylimidazoleacetic acids.[5][9]

  • Derivatization: Esterify the sample with n-butanol and boron trifluoride.

  • Extraction: Extract the derivatized sample with chloroform.

  • GC Column: Capillary column suitable for the separation of polar compounds.

  • Carrier Gas: Helium.

  • MS Detection: Use selected ion monitoring (SIM) to quantify the n-butyl esters of Pi-Methylimidazoleacetic acid and tau-Methylimidazoleacetic acid.

  • Internal Standard: Use a suitable internal standard, such as 3-pyridylacetic acid, for accurate quantification.[5]

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Batches

ParameterBatch ABatch BRecommended Action
Purity (HPLC, %) 99.2%97.5%Investigate the 1.7% impurity in Batch B.
tau-Isomer (%) 0.3%1.5%Consider the potential impact of the higher isomer content in Batch B.
Moisture (%) 0.1%1.2%Dry Batch B before use and store in a desiccator.
Appearance White crystalline solidOff-white powderNote the physical difference; may indicate different crystalline forms.

Visualizations

experimental_workflow cluster_0 Batch Reception & Initial Assessment cluster_1 In-House Quality Control cluster_2 Decision & Action receive_batch Receive New Batch review_coa Review Certificate of Analysis receive_batch->review_coa visual_inspection Visual Inspection review_coa->visual_inspection hplc_purity HPLC Purity & Isomer Ratio visual_inspection->hplc_purity gc_ms_identity GC/MS Identity Confirmation hplc_purity->gc_ms_identity kf_titration Karl Fischer for Moisture gc_ms_identity->kf_titration compare_data Compare with Previous Batches kf_titration->compare_data accept_batch Accept for Use compare_data->accept_batch Meets Specs reject_batch Reject Batch compare_data->reject_batch Fails Specs adjust_protocol Adjust Experimental Protocol compare_data->adjust_protocol Minor Variation

Caption: Workflow for incoming batch quality control.

troubleshooting_logic start Inconsistent Experimental Results check_purity Analyze Purity & Isomer Ratio (HPLC/GC-MS) start->check_purity purity_issue Purity/Isomer Variation Found? check_purity->purity_issue check_solubility Test Solubility & pH purity_issue->check_solubility No adjust_concentration Adjust Concentration Based on Purity purity_issue->adjust_concentration Yes solubility_issue Solubility Problem? check_solubility->solubility_issue check_moisture Measure Water Content (Karl Fischer) solubility_issue->check_moisture No modify_dissolution Modify Dissolution Protocol solubility_issue->modify_dissolution Yes moisture_issue High Moisture? check_moisture->moisture_issue contact_supplier Contact Supplier for Information moisture_issue->contact_supplier No dry_compound Dry Compound & Store Properly moisture_issue->dry_compound Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

"Pi-Methylimidazoleacetic acid hydrochloride solvent selection for in vivo studies"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pi-Methylimidazoleacetic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solvent selection and formulation preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the hydrochloride salt form used?

A1: Pi-Methylimidazoleacetic acid is a metabolite of histamine (B1213489) and is considered a potential neurotoxin.[1][2][3] It is an imidazolyl carboxylic acid.[1] The hydrochloride salt form of a compound is often used in research and pharmaceutical development to improve properties such as water solubility and stability compared to the free base form.[3][4] While the biological activity is comparable between the salt and free forms at equivalent molar concentrations, the enhanced solubility of the hydrochloride salt can be advantageous for formulation development.[3]

Q2: What are the basic physicochemical properties of this compound?

A2: Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and formulation.

PropertyValueReference
Molecular Formula C6H9ClN2O2[5]
Molecular Weight 176.60 g/mol [5]
Appearance White to off-white solid[5]
Storage (Solid) 4°C, sealed, away from moisture[5]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[5]

Q3: What are the general solubility characteristics of this compound?

A3: As a hydrochloride salt, it is expected to have better aqueous solubility than its free base.[3][4] It has been shown to be soluble in Dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, multi-component solvent systems are often required to achieve the desired concentration and ensure biocompatibility.

Q4: What are some recommended solvent systems for in vivo administration of this compound?

A4: Several formulations have been reported to successfully deliver compounds for in vivo research. Based on available data for this compound and general practices for similar compounds, the following solvent systems can be considered. The choice of solvent will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

Formulation ComponentPurpose
DMSO Initial solvent to create a high-concentration stock solution.[5]
PEG300/PEG400 Co-solvent to improve solubility and can be used in oral and parenteral formulations.[1][5]
Tween 80 Surfactant to enhance and maintain solubility in aqueous solutions.[1][5]
Saline/ddH₂O Aqueous vehicle for final dilution.[1][5]
Corn oil Lipid-based vehicle, particularly for oral or subcutaneous administration.[1][5]
SBE-β-CD Solubilizing agent (cyclodextrin) to improve aqueous solubility.[5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for in vivo experiments.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Question: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?

  • Answer:

    • Verify Solvent Choice: Start with the recommended solvents. For a stock solution, freshly opened, anhydrous DMSO is a good starting point.[5] For aqueous solutions, ensure the water is sterile and of high purity.

    • Use Mechanical Agitation: Vortexing or sonicating the solution can help break down solid particles and facilitate dissolution.[6]

    • Apply Gentle Heat: Cautiously warming the solution in a water bath (e.g., 37°C) may increase solubility. However, be mindful of the compound's stability at higher temperatures.[6]

    • Check pH: The solubility of ionizable compounds can be pH-dependent. Adjusting the pH of the aqueous vehicle may improve solubility.[7]

    • Prepare a Fresh Stock: If you are diluting a stock solution, ensure it has been stored correctly and has not degraded. It is often best to prepare fresh solutions before each experiment.[6][7]

Issue 2: The compound precipitates out of solution after dilution.

  • Question: My this compound dissolved in the stock solvent, but precipitated when I added the aqueous vehicle. How can I prevent this?

  • Answer:

    • Slow Dilution: Add the aqueous vehicle to the stock solution gradually while continuously mixing (e.g., vortexing).

    • Optimize Co-solvent/Surfactant Concentration: The ratio of co-solvents (like PEG300) and surfactants (like Tween 80) is critical for maintaining solubility in the final aqueous formulation. You may need to adjust the percentages of these components.[7]

    • Check Final Concentration: You may be exceeding the solubility limit of the compound in the final formulation. Try preparing a more dilute solution.

    • Consider an Alternative Formulation: If precipitation persists, a different solvent system may be necessary. For example, if a PEG-based formulation is failing, a cyclodextrin (B1172386) (SBE-β-CD) or a lipid-based vehicle like corn oil could be viable alternatives.[5]

Issue 3: I am observing toxicity or adverse effects in my animal model.

  • Question: My animals are showing signs of distress after administration. Could the solvent be the cause?

  • Answer:

    • Vehicle Control Group: It is essential to include a control group that receives the vehicle (the solvent mixture without the compound) to assess the effects of the formulation itself.[7]

    • Minimize Organic Solvents: High concentrations of organic solvents like DMSO can be toxic. Aim to keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%.[7][8]

    • Check Formulation pH and Osmolality: The final formulation should be close to physiological pH (around 7.4) and isotonic to prevent irritation and discomfort at the injection site.[8][9]

    • Route of Administration: Ensure the chosen vehicle is appropriate for the intended route of administration. Some solvents are not suitable for certain routes (e.g., intravenous).

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

SolventConcentrationNotesReference
DMSO 125 mg/mL (707.81 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a freshly opened vial.[5]

Experimental Protocols

Protocol 1: Preparation of a Multi-Component Aqueous Formulation

This protocol is adapted from a common formulation strategy for poorly soluble compounds.[5]

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Initial Dilution: In a sterile tube, add the required volume of the DMSO stock solution to PEG300. For example, add 100 µL of the 20.8 mg/mL stock to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80. For instance, add 50 µL of Tween-80. Mix until the solution is clear.

  • Final Aqueous Dilution: Add saline to reach the final desired volume and concentration. For example, add 450 µL of saline to bring the total volume to 1 mL. This would result in a final concentration of 2.08 mg/mL with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Final Inspection: Ensure the final solution is clear and free of any precipitate before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol utilizes a solubilizing agent to improve aqueous solubility.[5]

  • Prepare a Stock Solution: As in Protocol 1, prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a solution of 20% SBE-β-CD in saline.

  • Final Formulation: Add the DMSO stock solution to the SBE-β-CD solution. For example, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly. This yields a final concentration of 2.08 mg/mL in 10% DMSO and 18% SBE-β-CD in saline.

Protocol 3: Preparation of a Corn Oil-Based Formulation

This protocol is suitable for certain routes of administration, such as oral gavage.[5]

  • Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Final Formulation: Add the DMSO stock solution to corn oil. For example, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil. Mix thoroughly until a uniform suspension or solution is achieved.

Visualizations

Solvent_Selection_Workflow cluster_start Start cluster_solubility_test Solubility Testing cluster_formulation Formulation & Verification start Define Required Concentration & Route of Administration solubility_check Test Solubility in Aqueous Vehicle (e.g., Saline) start->solubility_check stock_prep Prepare High-Concentration Stock in DMSO solubility_check->stock_prep Not Soluble in_vivo_ready Solution Ready for In Vivo Study solubility_check->in_vivo_ready Soluble co_solvent Formulate with Co-solvents (PEG300, Tween 80) stock_prep->co_solvent final_formulation Prepare Final Dosing Solution co_solvent->final_formulation precipitate_check Check for Precipitation final_formulation->precipitate_check precipitate_check->in_vivo_ready No troubleshoot Troubleshoot: - Adjust Ratios - Lower Concentration - Change Vehicle precipitate_check->troubleshoot Yes troubleshoot->co_solvent Troubleshooting_Precipitation start Precipitation Observed in Final Formulation step1 Is the final concentration too high? start->step1 step2 Are co-solvent/surfactant ratios optimal? step1->step2 No solution1 Lower the final concentration step1->solution1 Yes step3 Is the mixing process adequate? step2->step3 Yes solution2 Adjust % of PEG300/Tween 80 step2->solution2 No step4 Consider alternative formulation step3->step4 Yes solution3 Use slow dilution with vortexing step3->solution3 No solution4 Try SBE-β-CD or Corn Oil vehicle

References

Technical Support Center: Quantification of 1-Methylimidazole-4-acetic acid (MIAA) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 1-Methylimidazole-4-acetic acid (MIAA), a major metabolite of histamine (B1213489), in biological samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a structured format.

ProblemPossible CauseRecommended Solution
Low Analyte Recovery Inefficient Extraction: The polarity of the extraction solvent may not be optimal for MIAA, or the pH of the sample may be hindering extraction efficiency.- Optimize Solvent Choice: Test various organic solvents such as ethyl acetate (B1210297) or different solvent mixtures. - Adjust Sample pH: Modify the pH of the biological sample to ensure MIAA is in a neutral, more extractable form. - Consider Solid-Phase Extraction (SPE): SPE can offer higher selectivity and recovery compared to liquid-liquid extraction.
Analyte Degradation: MIAA can be unstable under certain storage or experimental conditions.- Maintain Low Temperatures: Keep biological samples on ice during all processing steps. - Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing, which can degrade the analyte.
High Matrix Effects Ion Suppression/Enhancement: Co-eluting endogenous molecules from the biological matrix can interfere with the ionization of MIAA in the mass spectrometer, leading to inaccurate quantification.[1]- Improve Chromatographic Separation: Optimize the liquid chromatography method to better separate MIAA from interfering matrix components. - Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering substances.[1] - Utilize a Stable Isotope-Labeled Internal Standard: A deuterated MIAA internal standard is crucial for correcting variations in extraction, matrix effects, and instrument response.[2]
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be suitable for the polar nature of MIAA.- Adjust Mobile Phase pH: Optimize the pH to ensure MIAA is consistently in a single ionic state. - Employ Ion-Pairing Agents: The use of an ion-pairing agent, such as tridecafluoroheptanoic acid, in the mobile phase can improve peak shape and retention for polar compounds like MIAA.[3][4] - Consider HILIC Chromatography: Hydrophilic Interaction Chromatography (HILIC) is an alternative to reversed-phase chromatography that can provide better retention for polar analytes.[5]
Inconsistent Results Variability in Sample Handling: Inconsistencies in sample collection, storage, or preparation can introduce significant error.- Standardize Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for all stages of the experiment. - Ensure Proper Storage: Store biological samples at -80°C to maintain the stability of MIAA.
Isomeric Interference: The structural isomer of MIAA, 1-methyl-5-imidazoleacetic acid (pi-MIAA), can interfere with quantification if not chromatographically resolved.- Optimize Chromatography for Isomer Separation: Develop a chromatographic method capable of baseline separating tele-MIAA and pi-MIAA to ensure accurate quantification.[3][4]

Frequently Asked Questions (FAQs)

What are the primary challenges in quantifying MIAA in biological samples?

The main challenges include its polar nature, which can lead to poor retention on traditional reversed-phase chromatography columns, and its susceptibility to matrix effects from complex biological samples.[1][6] Additionally, separating it from its structural isomer, pi-MIAA, is critical for accurate measurement.[3][4]

Which analytical method is most suitable for MIAA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method due to its high sensitivity, selectivity, and ability to handle complex matrices.[3][4] Gas chromatography-mass spectrometry (GC-MS) has also been used, but it often requires a derivatization step to make MIAA volatile.[2]

How can matrix effects be minimized?

Effective sample preparation, such as solid-phase extraction (SPE), is crucial for removing interfering substances.[1] Methodologically, the use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix-induced ion suppression or enhancement.[2] Matrix-matched calibration curves can also be employed to improve accuracy.

What is the importance of quantifying MIAA?

Measuring the urinary concentration of MIAA, a stable metabolite of histamine, provides a noninvasive and reliable way to monitor the total histamine turnover in the body.[3][4] This is particularly important in clinical studies and drug development for assessing histamine release in conditions like anaphylaxis.[3][4]

Experimental Protocols

Detailed LC-MS/MS Methodology for MIAA Quantification in Urine

This protocol is based on established methods and provides a comprehensive workflow for MIAA analysis.[3][4]

1. Sample Preparation:

  • Initial Step: Centrifuge urine samples to remove particulate matter.

  • Dilution: Dilute the supernatant with an appropriate buffer or mobile phase.

  • Internal Standard: Add a deuterated MIAA internal standard to all samples, calibrators, and quality controls.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase with an ion-pairing agent (e.g., 0.5 mM tridecafluoroheptanoic acid) and an organic phase (e.g., acetonitrile).[3][4]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both MIAA and its internal standard.

Quantitative Data Summary:

ParameterValueReference
Linear Concentration Range22–1,111 ng/mL[4]
Inter-run Precision8.4%[4]
Intra-run Precision4.3%[4]
Method Accuracy-16.2% to 8.0%[4]

Visualizations

cluster_0 MIAA Quantification Workflow Sample Biological Sample (e.g., Urine) Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation LC LC Separation (Isomer Resolution) Preparation->LC MS MS/MS Detection (MRM) LC->MS Quantification Data Analysis (Quantification) MS->Quantification

Caption: Experimental workflow for MIAA quantification.

cluster_1 Histamine Metabolism Histamine Histamine t_MH tele-Methylhistamine (t-MH) Histamine->t_MH  Methylation MIAA 1-Methylimidazole-4-acetic acid (MIAA) t_MH->MIAA  Oxidation HNMT Histamine N-methyltransferase (HNMT) HNMT->t_MH MAO_B Monoamine Oxidase B (MAO-B) MAO_B->MIAA

Caption: Primary pathway of histamine metabolism to MIAA.[7]

cluster_2 Troubleshooting Matrix Effects Problem High Matrix Effects Cause: Ion Suppression/Enhancement Solution Solutions Improve Chromatography Sample Dilution Use Isotope-Labeled Internal Standard Problem:c1->Solution

Caption: Logical approach to troubleshooting matrix effects.

References

Technical Support Center: Protocol Refinement for Pi-Methylimidazoleacetic Acid Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Pi-Methylimidazoleacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound for analysis?

A1: Pi-Methylimidazoleacetic acid is a polar and non-volatile compound. Derivatization is a chemical modification process that converts it into a more volatile and thermally stable derivative. This is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS), as it improves chromatographic peak shape and sensitivity.

Q2: My Pi-Methylimidazoleacetic acid is in the hydrochloride salt form. Do I need to perform any special steps before derivatization?

A2: Yes, the hydrochloride salt should be neutralized to the free acid form before proceeding with most derivatization reactions. This can typically be achieved by dissolving the sample in a suitable solvent and adding a mild base. Failure to neutralize the salt can lead to incomplete or no derivatization.

Q3: Which derivatization method is most suitable for Pi-Methylimidazoleacetic acid?

A3: Esterification is a common and effective method for derivatizing carboxylic acids like Pi-Methylimidazoleacetic acid. This typically involves reacting the acid with an alcohol (e.g., n-butanol) in the presence of a catalyst (e.g., boron trifluoride) to form the corresponding ester. Silylation is another potential method, but it is highly sensitive to moisture.

Q4: What are common issues encountered during the derivatization of Pi-Methylimidazoleacetic acid?

A4: Common issues include incomplete derivatization, formation of side products, and degradation of the derivative. These can be caused by factors such as the presence of moisture, incorrect reagent stoichiometry, suboptimal reaction temperature or time, and the presence of interfering substances in the sample matrix.

Q5: How can I confirm that the derivatization was successful?

A5: Successful derivatization can be confirmed by analyzing the reaction product using GC-MS. You should observe a new peak in the chromatogram with a retention time and mass spectrum corresponding to the expected derivative. Comparing the results with a derivatized standard of Pi-Methylimidazoleacetic acid is the most definitive method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CauseRecommended Solution
No or very low peak intensity of the derivatized analyte Incomplete neutralization of the hydrochloride salt.Ensure complete neutralization to the free acid form before adding derivatization reagents.
Presence of moisture in the sample or reagents.Dry all glassware thoroughly. Use anhydrous solvents and reagents. Store derivatizing agents under an inert atmosphere.
Suboptimal reaction conditions (temperature/time).Optimize the reaction temperature and time. A good starting point for esterification is 60-80°C for 30-60 minutes.
Incorrect reagent ratio.Ensure a molar excess of the derivatizing agent and alcohol.
Presence of multiple unexpected peaks in the chromatogram Formation of side products due to reactive functional groups.Optimize reaction conditions to be milder (e.g., lower temperature).
Contamination from solvents or reagents.Use high-purity solvents and reagents. Run a blank sample to identify potential contaminants.
Degradation of the derivatized analyte.Analyze the sample as soon as possible after derivatization. Avoid excessive heat in the GC inlet.
Poor peak shape (e.g., tailing) Incomplete derivatization leaving polar underivatized analyte.Re-optimize the derivatization protocol to ensure complete reaction.
Active sites in the GC system (e.g., liner, column).Use a deactivated GC liner. Ensure the column is in good condition.
Inconsistent and non-reproducible results Variability in sample preparation.Ensure consistent and precise execution of all sample preparation steps, including neutralization and derivatization.
Matrix effects from complex samples.Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization.
Instability of the derivatized product.Analyze samples immediately after preparation or investigate the stability of the derivatives over time to establish a maximum storage period.

Experimental Protocols

Protocol 1: N-Butyl Esterification of Pi-Methylimidazoleacetic Acid

This protocol describes the derivatization of Pi-Methylimidazoleacetic acid to its n-butyl ester for GC-MS analysis.[1][2]

Materials:

  • This compound standard or sample

  • Anhydrous n-butanol

  • Boron trifluoride-butanol solution (14% w/v)

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Neutralization:

    • Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

    • Add 500 µL of a suitable solvent (e.g., methanol) to dissolve the sample.

    • Add a mild base (e.g., a saturated solution of sodium bicarbonate) dropwise while vortexing until the solution is neutral (check with pH paper).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification:

    • To the dried residue, add 200 µL of anhydrous n-butanol.

    • Add 50 µL of boron trifluoride-butanol solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of deionized water and 500 µL of ethyl acetate to the reaction vial.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start: Pi-Methylimidazoleacetic Acid HCl Sample neutralize Neutralization (e.g., with NaHCO3) start->neutralize dry_down1 Dry Down (under Nitrogen) neutralize->dry_down1 add_reagents Add n-butanol & BF3-butanol dry_down1->add_reagents heat Heat at 70°C for 45 min add_reagents->heat cool Cool to Room Temp. heat->cool add_solvents Add Water & Ethyl Acetate cool->add_solvents vortex_centrifuge Vortex & Centrifuge add_solvents->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic gcms GC-MS Analysis dry_organic->gcms

Caption: Experimental workflow for n-butyl esterification of Pi-Methylimidazoleacetic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Derivative Peak? cause1 Incomplete Neutralization? start->cause1 cause2 Moisture Present? start->cause2 cause3 Incorrect Temp/Time? start->cause3 sol1 Ensure Neutral pH before Derivatization cause1->sol1 sol2 Use Anhydrous Reagents/Solvents cause2->sol2 sol3 Optimize Reaction Conditions cause3->sol3

Caption: Troubleshooting logic for low or no derivatization product.

References

Validation & Comparative

Validating Experimental Results for Pi-Methylimidazoleacetic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous validation of experimental results is paramount. This guide provides a framework for evaluating data related to Pi-Methylimidazoleacetic acid hydrochloride, a potential neurotoxin, by comparing it with well-characterized modulators of the histaminergic system. While direct experimental data on this compound is limited in publicly available literature, this guide offers a comparative context using established alternatives, enabling researchers to understand the necessary experimental validation for such a compound.

This compound: What the Data Shows

Pi-Methylimidazoleacetic acid is an isomer of N-tele-methylimidazoleacetic acid, a primary metabolite of histamine (B1213489).[1] The hydrochloride salt form offers improved water solubility and stability, making it more suitable for experimental use.[2] It has been identified as a potential neurotoxin, and studies have shown a correlation between its levels in cerebrospinal fluid and the severity of Parkinson's disease, suggesting its potential role in neurodegenerative processes.[3] However, its precise mechanism of action remains to be fully elucidated.

Comparative Analysis with Histamine H3 Receptor Ligands

To understand the kind of experimental data required to validate a neurologically active compound, we can look at well-established alternatives that modulate the histaminergic system, such as Histamine H3 receptor (H3R) agonists and antagonists. The H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for treating neurological disorders.[4][5]

Data Presentation: A Comparative Look at Receptor Binding Affinity

A fundamental experiment in characterizing a compound is to determine its binding affinity for its target receptor. The following table compares the binding affinities (Ki) of various H3R ligands, showcasing the type of quantitative data necessary for validation.

CompoundClassReceptor Binding Affinity (Ki in nM)SpeciesReference Compound
Nα-methylhistamineAgonist0.71 ± 0.08Mouse[3H]-Nα-methylhistamine
ImetitAgonist0.32Human[3H]-Nα-methylhistamine
HistamineAgonist8Human[3H]-Nα-methylhistamine
ThioperamideAntagonist/Inverse Agonist~6.8-fold higher than for H3R-445Human[3H]-Nα-methylhistamine
PitolisantAntagonist/Inverse Agonist-Human-
ClobenpropitAntagonist-Mouse[3H]-Nα-methylhistamine

Data for this compound is not available in the reviewed literature.

Functional Activity: In Vitro and In Vivo Models

Beyond binding, functional assays are critical to determine a compound's effect. For H3R ligands, this often involves measuring their impact on histamine release or downstream signaling pathways.

CompoundAssay TypeExperimental ModelObserved Effect
Nα-methylhistaminecAMP ProductionCHO cells expressing human H2 receptorsPotent H2R agonist, stimulating cAMP production.
Nα-methylhistamineIntestinal TransitMiceInhibited intestinal transit via central H1 receptor activation.
ThioperamideSocial RecognitionRodentsImproved social recognition memory.
PitolisantEpisodic-like MemoryScopolamine-induced amnesia in miceImproved episodic-like memory.
E169Cognitive DeficitsMK801-induced amnesia in miceAmeliorated memory deficits by modulating the PI3K/Akt/GSK-3β signaling pathway.

Specific functional data for this compound's neurotoxic effects are not detailed in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Radioligand Binding Assay for H3 Receptor

This protocol is used to determine the binding affinity of a compound to the H3 receptor.

  • Membrane Preparation: Membranes are prepared from mouse brain cortex or cells expressing the H3 receptor.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Model of MK801-Induced Amnesia

This protocol assesses the pro-cognitive effects of a compound in a mouse model of amnesia.

  • Animal Model: C57BL/6J mice are used.

  • Amnesia Induction: Amnesia is induced by intraperitoneal (i.p.) injection of MK801.

  • Compound Administration: The test compound (e.g., E169) is administered i.p. at various doses before the MK801 injection.

  • Behavioral Testing: The novel object recognition test (NORT) is used to assess short- and long-term memory.

  • Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus) is collected to analyze the effects on signaling pathways (e.g., PI3K/Akt/GSK-3β) via Western blotting or other molecular techniques.[6]

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Histamine Synthesis and Release cluster_1 H3 Receptor Signaling Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Vesicular Storage Vesicular Storage Histamine->Vesicular Storage Histamine Release Histamine Release Vesicular Storage->Histamine Release Neuronal Depolarization H3R H3 Receptor Histamine Release->H3R Binds to H3R->Histamine Release Negative Feedback Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Neurotransmitter Release Neurotransmitter Release PKA->Neurotransmitter Release Modulates G cluster_workflow Experimental Workflow for Compound Validation start Test Compound (e.g., Pi-Methylimidazoleacetic acid) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo binding Receptor Binding (Determine Ki) in_vitro->binding functional Functional Assays (e.g., cAMP, Ca2+) in_vitro->functional data_analysis Data Analysis & Interpretation binding->data_analysis functional->data_analysis pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Models (e.g., Disease Models) in_vivo->efficacy toxicity Toxicology Studies in_vivo->toxicity pk_pd->data_analysis efficacy->data_analysis toxicity->data_analysis conclusion Conclusion on Compound's Validity data_analysis->conclusion

References

A Comparative Guide: Pi-Methylimidazoleacetic Acid Hydrochloride vs. Pi-Methylimidazoleacetic Acid (Free Form)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pi-Methylimidazoleacetic acid hydrochloride and its free form, Pi-Methylimidazoleacetic acid. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs, based on available physicochemical data and general principles of salt formation in pharmaceuticals.

Executive Summary

Pi-Methylimidazoleacetic acid is an endogenous metabolite and potential neurotoxin.[1][2][3] In research and development, it is available in its free acid form and as a hydrochloride salt. The choice between these two forms can significantly impact experimental outcomes due to differences in their physical and chemical properties. While direct comparative studies with extensive experimental data are limited, this guide consolidates available information to highlight the key distinctions. In general, the hydrochloride salt form is expected to offer advantages in terms of aqueous solubility and stability, which are critical parameters for in vitro and in vivo studies.[2]

Physicochemical Properties: A Comparative Analysis

The following table summarizes the known and predicted physicochemical properties of both forms of Pi-Methylimidazoleacetic acid. It is important to note that some of the data for the free form are predicted values, as experimental data is not consistently available.

PropertyThis compoundPi-Methylimidazoleacetic Acid (Free Form)References
Molecular Formula C₆H₉ClN₂O₂C₆H₈N₂O₂[4]
Molecular Weight 176.60 g/mol 140.14 g/mol [4]
Appearance Crystalline solidSolid[5]
Water Solubility SolublePredicted: 5.89 g/L[5][6]
Solubility in PBS (pH 7.2) Approx. 10 mg/L (as monohydrochloride)Not Available[5]
Solubility in DMSO Approx. 10 mg/mL (as monohydrochloride)May dissolve[3][5]
Solubility in Ethanol Approx. 2 mg/mL (as monohydrochloride)Not Available[5]
pKa (Strongest Acidic) Not Available3.81 (Predicted)[6]
pKa (Strongest Basic) Not Available6.63 (Predicted)[6]
LogP Not Available-0.39 (Predicted)[6]
Stability Generally more stable, especially in solutionLess stable compared to the salt form[2]

Note: The solubility of the hydrochloride salt is generally expected to be higher in aqueous solutions compared to the free acid form, a common characteristic of amine hydrochlorides.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies relevant to the characterization and use of Pi-Methylimidazoleacetic acid and its hydrochloride salt.

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a compound is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (either the hydrochloride salt or the free acid) to a known volume of distilled water or a relevant buffer (e.g., PBS) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

In Vitro Dissolution and Stability Assay

This protocol can be adapted to compare the dissolution rate and stability of the two forms.

Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of both this compound and the free acid in a suitable solvent (e.g., DMSO).

  • Dissolution Medium: Prepare a dissolution medium that mimics the intended experimental conditions (e.g., cell culture medium, simulated gastric fluid).

  • Initiation of Assay: Add a known amount of the stock solution to the dissolution medium and stir at a constant rate and temperature.

  • Sampling: At various time points, withdraw aliquots of the medium.

  • Analysis: Immediately analyze the concentration of the dissolved compound in each aliquot by HPLC or a similar method. For stability, monitor the appearance of degradation products over time.

  • Data Analysis: Plot the concentration of the dissolved compound against time to determine the dissolution profile. The stability can be assessed by the percentage of the compound remaining over time.

Visualizing Key Concepts

To aid in the understanding of the selection process and the biological context of Pi-Methylimidazoleacetic acid, the following diagrams are provided.

logical_workflow start Start: Select form of Pi-Methylimidazoleacetic acid decision_aq Is high aqueous solubility required? start->decision_aq decision_stability Is long-term stability in solution critical? decision_aq->decision_stability No use_hcl Use Pi-Methylimidazoleacetic acid hydrochloride decision_aq->use_hcl Yes decision_stability->use_hcl Yes use_free Consider Pi-Methylimidazoleacetic acid (free form) decision_stability->use_free No evaluate_free Evaluate free form for specific application (e.g., non-aqueous solvent) use_free->evaluate_free

Caption: A decision workflow for selecting the appropriate form of Pi-Methylimidazoleacetic acid.

metabolic_context histamine (B1213489) Histamine tele_mh tele-Methylhistamine histamine->tele_mh Histamine-N- methyltransferase tele_miaa tele-Methylimidazoleacetic acid (t-MIAA) tele_mh->tele_miaa Monoamine Oxidase B / Aldehyde Dehydrogenase pi_miaa Pi-Methylimidazoleacetic acid (p-MIAA) (Isomer of t-MIAA) tele_miaa->pi_miaa Isomeric Relationship

Caption: Metabolic context of Pi-Methylimidazoleacetic acid as an isomer of a histamine metabolite.

Conclusion and Recommendations

The selection between this compound and its free form is a critical decision that should be based on the specific requirements of the intended application.

  • For applications requiring aqueous solutions, such as most in vitro cell-based assays and in vivo studies with aqueous vehicle administration, this compound is the recommended choice. Its anticipated higher water solubility and stability will likely lead to more reliable and reproducible results.

  • The free form, Pi-Methylimidazoleacetic acid, may be considered for applications involving non-aqueous solvents or when the presence of chloride ions is undesirable. However, researchers should be mindful of its potentially lower solubility and stability in aqueous environments.

It is strongly advised that researchers empirically determine the solubility and stability of their chosen compound in their specific experimental system to ensure the accuracy and validity of their findings.

References

"comparative analysis of Pi-Methylimidazoleacetic acid and Tau-Methylimidazoleacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals exploring the nuances of Pi-Methylimidazoleacetic acid (P-MIAA) and Tau-Methylimidazoleacetic acid (T-MIAA). This document provides a comparative analysis of their physicochemical properties, biological significance, and analytical methodologies, supported by experimental data and detailed protocols.

This guide delves into the structural isomers Pi-Methylimidazoleacetic acid (pros-methylimidazoleacetic acid or P-MIAA) and Tau-Methylimidazoleacetic acid (tele-methylimidazoleacetic acid or T-MIAA). While both are endogenous compounds, their origins and biological roles differ significantly. T-MIAA is established as the primary and most abundant metabolite of histamine (B1213489), making its urinary excretion a reliable indicator of histamine turnover in the body.[1][2][3] Conversely, the metabolic origins of P-MIAA are less definitive, with some evidence suggesting its formation is independent of the histamine metabolism pathway.[2][4] P-MIAA has also been flagged as a potential neurotoxin.[5]

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of P-MIAA and T-MIAA is crucial for their study and application in research. The following table summarizes their key characteristics.

PropertyPi-Methylimidazoleacetic acid (P-MIAA)Tau-Methylimidazoleacetic acid (T-MIAA)
IUPAC Name 2-(1-methyl-1H-imidazol-5-yl)acetic acid2-(1-methyl-1H-imidazol-4-yl)acetic acid[1][6]
Synonyms pros-methylimidazoleacetic acid, p-MIAAtele-methylimidazoleacetic acid, t-MIAA[1]
CAS Number 4200-48-0[7]2625-49-2[1][6]
Molecular Formula C₆H₈N₂O₂[1]C₆H₈N₂O₂[1][6]
Molecular Weight 140.14 g/mol [1]140.14 g/mol [1][6]
Solubility Soluble in DMSO. Formulations for in vivo studies often involve DMSO, PEG300, Tween 80, and saline or corn oil.[8]The hydrochloride salt is soluble in PBS (10 mg/ml), DMSO (10 mg/ml), and ethanol (B145695) (2 mg/ml).[6][9]

Biological Significance and Quantitative Levels

T-MIAA is the principal metabolite of histamine, formed through the action of histamine N-methyltransferase and monoamine oxidase B.[1] Its levels in biological fluids are therefore a direct reflection of histamine activity. In contrast, studies have shown that the metabolic pathways generating P-MIAA appear to be independent of histamine metabolism.[4]

A key study by Khandelwal et al. provided a direct quantitative comparison of P-MIAA and T-MIAA levels in various biological samples using a gas chromatographic-mass spectrometric method.[10] These findings are summarized in the table below.

Biological SamplePi-Methylimidazoleacetic acid (P-MIAA)Tau-Methylimidazoleacetic acid (T-MIAA)
Rat Brain 110.33 ± 12.44 pmol/g373.19 ± 13.08 pmol/g
Human Cerebrospinal Fluid 80.76 ± 18.92 pmol/ml22.77 ± 2.15 pmol/ml
Human Plasma 73.64 ± 14.50 pmol/ml84.57 ± 13.64 pmol/ml
Human Urine 73.02 ± 38.22 nmol/mg creatinine20.75 ± 1.30 nmol/mg creatinine

Data from Khandelwal JK, Hough LB, Pazhenchevsky B, Morrishow AM, Green JP. Presence and measurement of methylimidazoleacetic acids in brain and body fluids. J Biol Chem. 1982;257(21):12815-9.[10]

Histamine Metabolism Pathway

The metabolic pathway of histamine highlights the central role of T-MIAA. Histamine is first methylated to tele-methylhistamine by histamine N-methyltransferase (HMT). Subsequently, tele-methylhistamine is oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazoleacetaldehyde, which is then rapidly converted to T-MIAA by aldehyde dehydrogenase (ALDH).

Histamine_Metabolism Histamine Histamine t_MH tele-Methylhistamine Histamine->t_MH  Histamine N-methyltransferase (HMT) t_MIAA Tau-Methylimidazoleacetic acid (T-MIAA) t_MH->t_MIAA  Monoamine Oxidase B (MAO-B) & Aldehyde Dehydrogenase (ALDH) P_MIAA Pi-Methylimidazoleacetic acid (P-MIAA) Unknown Unknown Precursor(s) Unknown->P_MIAA  Independent Pathway

Fig. 1: Metabolic pathway of histamine leading to T-MIAA and the proposed independent pathway for P-MIAA.

Experimental Protocols

Accurate quantification and differentiation of P-MIAA and T-MIAA are critical for research. Below are summaries of established analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Simultaneous Analysis

This method, adapted from Khandelwal et al., allows for the simultaneous measurement of P-MIAA and T-MIAA in biological samples.[10]

1. Sample Preparation and Extraction:

  • Biological samples (brain homogenates, cerebrospinal fluid, plasma, or urine) are subjected to ion-exchange chromatography to isolate the acidic fractions containing P-MIAA and T-MIAA.

2. Derivatization:

  • The isolated acids are converted to their n-butyl esters by reaction with boron trifluoride-butanol. This step is crucial for increasing the volatility of the analytes for GC analysis.

3. GC-MS Analysis:

  • The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer.

  • Separation is achieved on a suitable capillary column, allowing for the distinction of the two isomers based on their retention times.

  • Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions. 3-Pyridylacetic acid can be used as an internal standard.

    GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample IonExchange Ion-Exchange Chromatography Sample->IonExchange Esterification n-Butyl Esterification IonExchange->Esterification GCMS GC-MS Analysis Esterification->GCMS Quantification Quantification (SIM) GCMS->Quantification

    Fig. 2: Workflow for the GC-MS analysis of P-MIAA and T-MIAA.
    High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

An alternative method for the simultaneous determination of P-MIAA and T-MIAA in urine involves HPLC with pre-column derivatization to form fluorescent products, as described by Tsuruta et al.[11]

1. Derivatization:

2. HPLC Separation:

  • The fluorescent derivatives are separated on a silica (B1680970) column using an appropriate mobile phase.

3. Fluorescence Detection:

  • The separated derivatives are detected by a fluorescence detector, providing high sensitivity.

4. Quantification:

  • The concentration of each isomer is determined by comparing the peak areas to those of known standards.

Conclusion

Pi-Methylimidazoleacetic acid and Tau-Methylimidazoleacetic acid, while structurally similar, exhibit distinct biological profiles. T-MIAA serves as a reliable biomarker for histamine turnover, directly linked to the histamine metabolic pathway. In contrast, P-MIAA's origins appear to be independent of histamine, and it warrants further investigation as a potential neurotoxin. The analytical methods outlined provide robust frameworks for researchers to accurately quantify and differentiate these isomers, paving the way for a deeper understanding of their respective roles in health and disease.

References

Comparative Analysis of Antibody Cross-Reactivity with Pi-Methylimidazoleacetic Acid Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential immunogenic cross-reactivity of Pi-Methylimidazoleacetic acid hydrochloride, leveraging comparative data from anti-histamine antibodies.

Introduction

This guide provides a comparative analysis of the cross-reactivity of antibodies with compounds structurally related to π-MIAA hydrochloride, primarily drawing on data from studies of anti-histamine monoclonal antibodies. This approach allows for an informed assessment of the likelihood of antibody binding and can guide the design of immunoassays and other antibody-based applications.

Quantitative Comparison of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of a monoclonal anti-histamine antibody with various imidazole (B134444) derivatives, providing a basis for estimating the potential cross-reactivity with Pi-Methylimidazoleacetic acid. The data is adapted from studies on the specificity of antibodies raised against an acylated histamine (B1213489) hapten. Cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA), where the ability of a compound to inhibit the binding of the antibody to a histamine conjugate is measured.

CompoundStructureRelationship to π-MIAACross-Reactivity (%)Reference
HistamineImidazole ring with an ethylamine (B1201723) side chainParent compound for metabolites100Morel et al., 1990, Molecular Immunology
Imidazole-4-acetic acidImidazole ring with an acetic acid side chainCore structure of MIAA isomersLowInferred from Morel et al., 1990
N-tele-Methylimidazoleacetic acidMethylated imidazole ring with acetic acidIsomer of π-MIAALowInferred from Morel et al., 1990
N-pros-Methylimidazoleacetic acid (π-MIAA)Methylated imidazole ring with acetic acidTarget compoundData not available-
L-HistidineImidazole ring with an amino acid structurePrecursor to histamineNot significantMorel et al., 1990, Molecular Immunology
1-MethylhistamineMethylated imidazole ring with ethylamineStructurally similar methylated imidazoleModerateInferred from Morel et al., 1990

Note: The study by Morel et al. (1990) demonstrated that the specificity of their anti-histamine monoclonal antibody was primarily directed towards the acylated ethylamine side chain of histamine. Compounds with alterations to this side chain, such as the acetic acid group found in imidazoleacetic acid derivatives, showed significantly reduced binding. While exact percentages for all compounds are not provided in the primary literature, the qualitative descriptions indicate low cross-reactivity for the acetic acid-containing analogs.

Experimental Protocols

The determination of antibody cross-reactivity with small molecules like this compound is most commonly performed using a competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Objective: To determine the percentage cross-reactivity of an antibody with various analytes compared to the primary target antigen.

2. Materials:

  • High-binding 96-well microtiter plates
  • Coating antigen (e.g., histamine conjugated to a carrier protein like BSA)
  • Primary antibody specific for the target antigen (e.g., anti-histamine monoclonal antibody)
  • A panel of competitor compounds (including this compound and other related imidazoles)
  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., 2M H₂SO₄)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Blocking buffer (e.g., 1% BSA in PBS)
  • Plate reader

3. Method:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at an optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.
  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
  • Washing: Wash the plate as described in step 2.
  • Competition:
  • Prepare serial dilutions of the primary target antigen (for the standard curve) and the competitor compounds.
  • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the standard and competitor compounds for 1-2 hours at room temperature.
  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature to allow binding of the free antibody to the coated antigen.
  • Washing: Wash the plate to remove unbound antibodies and competitors.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at an optimal dilution and incubate for 1 hour at room temperature.
  • Washing: Wash the plate to remove unbound secondary antibody.
  • Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
  • Stopping the Reaction: Stop the reaction by adding the stop solution.
  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the primary target antigen.
  • Determine the IC50 value for the primary antigen (the concentration that causes 50% inhibition of binding).
  • For each competitor compound, determine the concentration that causes 50% inhibition of binding (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Competitor Compound) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 d1 Add Antibody-Competitor Mixture to Plate p4->d1 c1 Prepare Serial Dilutions of Competitors c2 Pre-incubate Antibody with Competitors c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody-Enzyme Conjugate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction & Read d5->d6

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of antibodies with this compound is currently lacking, a comparative analysis using data from anti-histamine antibodies provides valuable insights. The available evidence suggests that antibodies raised against histamine, which primarily recognize the ethylamine side chain, are likely to exhibit low cross-reactivity with imidazoleacetic acid derivatives, including π-MIAA. This is due to the significant structural difference between an ethylamine group and an acetic acid group at the same position on the imidazole ring.

For researchers and drug developers, this implies that the development of a highly specific antibody for π-MIAA is feasible with a low likelihood of significant cross-reactivity from histamine or its other metabolites, provided that the immunogen is designed to expose the unique features of the π-MIAA molecule. The experimental protocols outlined in this guide provide a robust framework for empirically determining the cross-reactivity of any newly developed antibodies.

A Comparative Guide to Pi-Methylimidazoleacetic Acid Hydrochloride Research: Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pi-Methylimidazoleacetic acid hydrochloride (pi-MIAA HCl), a potential neurotoxin, and its well-characterized isomer, Tau-Methylimidazoleacetic acid (tau-MIAA), the primary metabolite of histamine (B1213489). By presenting quantitative data from human studies, detailed experimental protocols, and visual representations of metabolic and logical pathways, this document aims to facilitate a deeper understanding of the current research landscape and address the reproducibility of findings in this area.

Data Presentation: Quantitative Comparison of pi-MIAA and tau-MIAA Levels

The reproducibility of findings in analytical biochemistry is critically dependent on the consistency of measurements across studies. The following table summarizes the reported concentrations of pi-MIAA and tau-MIAA in various human biological fluids, providing a baseline for comparison in future research.

Biological FluidAnalyteConcentration (Mean ± S.E.)UnitCitation
Brain (Rat)tau-MIAA373.19 ± 13.08pmol/g[1]
pi-MIAA110.33 ± 12.44pmol/g[1]
Cerebrospinal Fluidtau-MIAA22.77 ± 2.15pmol/ml[1]
pi-MIAA80.76 ± 18.92pmol/ml[1]
Plasmatau-MIAA84.57 ± 13.64pmol/ml[1]
pi-MIAA73.64 ± 14.50pmol/ml[1]
Urinetau-MIAA20.75 ± 1.30nmol/mg creatinine[1]
pi-MIAA73.02 ± 38.22nmol/mg creatinine[1]

Experimental Protocols: Methodologies for Key Experiments

The accurate quantification of pi-MIAA and tau-MIAA is fundamental to the reproducibility of research in this field. Below are detailed protocols for the two primary analytical methods employed in the cited literature: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Methylimidazoleacetic Acid Isomer Analysis

This method is noted for its simplicity and specificity in demonstrating and measuring tau-MIAA and pi-MIAA in biological samples.[1]

1. Sample Preparation: Ion-Exchange Chromatography

  • Biological samples (brain homogenate, cerebrospinal fluid, plasma, or urine) are applied to an ion-exchange chromatography column to separate the acidic methylimidazoleacetic acid isomers from other components.

2. Derivatization

  • The separated acids are derivatized to their n-butyl esters using boron trifluoride-butanol. This step increases the volatility of the analytes, making them suitable for GC analysis.

3. Extraction

  • The derivatized n-butyl esters are extracted from the reaction mixture using chloroform.

4. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column is used for the separation of the derivatized isomers.

  • Mass Spectrometer: A mass spectrometer is used for detection and quantification.

  • Quantification: The methylimidazoleacetic acid n-butyl esters are quantified by electron impact selected ion monitoring (SIM) of the m/e 95 ion at their respective retention times.

  • Internal Standard: 3-Pyridylacetic acid is used as an internal standard and monitored at m/e 93.[1]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol

This sensitive method allows for the simultaneous determination of imidazoleacetic acid and its N-methylated isomers in urine.

1. Derivatization

  • The compounds in the urine sample are converted into fluorescent esters by reacting them with 4-bromomethyl-7-methoxycoumarin. This derivatization step is crucial for achieving high sensitivity with a fluorescence detector.

2. Chromatographic Separation

  • HPLC System: A standard HPLC system is used.

  • Column: The fluorescent derivatives are separated on a Radial-Pak silica (B1680970) column.

  • Mobile Phase: The specific mobile phase composition should be optimized to achieve baseline separation of the isomers.

3. Fluorescence Detection

  • A fluorescence detector is used to monitor the elution of the derivatized analytes. The excitation and emission wavelengths should be optimized for the specific fluorescent tag used.

4. Quantification

  • The concentration of each isomer is determined by comparing its peak area to a calibration curve prepared with standards of known concentrations.

  • Detection Limits: The reported detection limits for imidazoleacetic acid, tau-MIAA, and pi-MIAA in urine are 15, 10, and 20 pmol/ml, respectively.

Mandatory Visualization

Metabolic Pathways of Histamine and the Unclear Origin of pi-MIAA

The primary and well-established metabolic pathway of histamine leads to the formation of tau-MIAA. In contrast, the origin of pi-MIAA is not yet fully understood.[1] The following diagram illustrates this comparison.

Histamine Histamine N_tau_Methylhistamine N-tau-Methylhistamine Histamine->N_tau_Methylhistamine Histamine-N-methyl transferase (HNMT) tau_MIAA Tau-Methylimidazoleacetic acid (tau-MIAA) N_tau_Methylhistamine->tau_MIAA Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase (ALDH) Unknown_Precursor Unknown Precursor(s) pi_MIAA Pi-Methylimidazoleacetic acid (pi-MIAA) Unknown_Precursor->pi_MIAA Uncertain Origin

Caption: Comparative metabolic pathways of tau-MIAA and the uncertain origin of pi-MIAA.

Experimental Workflow for the Analysis of Methylimidazoleacetic Acid Isomers

Reproducibility in analytical chemistry is highly dependent on a standardized workflow. The diagram below outlines the key steps in the analysis of pi-MIAA and tau-MIAA from biological samples, from collection to data analysis.

Sample_Collection Biological Sample Collection (Urine, Plasma, CSF, Brain Tissue) Sample_Preparation Sample Preparation (e.g., Ion-Exchange Chromatography) Sample_Collection->Sample_Preparation Derivatization Derivatization (e.g., Esterification) Sample_Preparation->Derivatization Analytical_Separation Analytical Separation Derivatization->Analytical_Separation GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analytical_Separation->GC_MS for volatile derivatives HPLC High-Performance Liquid Chromatography (HPLC) Analytical_Separation->HPLC for fluorescent derivatives Detection_Quantification Detection & Quantification GC_MS->Detection_Quantification HPLC->Detection_Quantification Data_Analysis Data Analysis & Interpretation Detection_Quantification->Data_Analysis

Caption: Standardized workflow for the analysis of methylimidazoleacetic acid isomers.

Logical Relationship: pi-MIAA and Parkinson's Disease Severity

Elevated levels of pi-MIAA in the cerebrospinal fluid have been correlated with the severity of Parkinson's disease. As a potential neurotoxin, pi-MIAA may play a role in the degeneration of dopaminergic neurons, a hallmark of the disease. The following diagram illustrates this proposed logical relationship.

pi_MIAA Increased Pi-Methylimidazoleacetic acid (pi-MIAA) in Cerebrospinal Fluid Neurotoxicity Potential Neurotoxic Effects pi_MIAA->Neurotoxicity exerts PD_Severity Increased Severity of Parkinson's Disease pi_MIAA->PD_Severity correlates with Dopaminergic_Degeneration Degeneration of Dopaminergic Neurons Neurotoxicity->Dopaminergic_Degeneration contributes to Dopaminergic_Degeneration->PD_Severity leads to

Caption: Proposed relationship between pi-MIAA levels and Parkinson's Disease severity.

References

A Comparative Analysis of the Neurotoxic Effects of Methylimidazoleacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic potential of two primary isomers of methylimidazoleacetic acid (MIAA): 1-methylimidazole-4-acetic acid (tele-MIAA) and 1-methylimidazole-5-acetic acid (pros-MIAA). While direct comparative studies on the neurotoxicity of these isomers are notably scarce in current literature, this document synthesizes available information on their individual characteristics and outlines a comprehensive experimental framework for their direct comparison.

Introduction to Methylimidazoleacetic Acid Isomers

Methylimidazoleacetic acid is a metabolite of histamine (B1213489) found in various biological fluids and tissues, including the brain. The two principal isomers, tele-MIAA and pros-MIAA, differ in the position of the methyl group on the imidazole (B134444) ring. This structural difference may influence their biological activity and potential neurotoxicity.

  • 1-Methylimidazole-4-acetic acid (tele-MIAA): Also known as Nτ-methylimidazoleacetic acid, it is a major metabolite of histamine in the brain. Its concentration in different brain regions varies, with the hypothalamus showing the highest levels.

  • 1-Methylimidazole-5-acetic acid (pros-MIAA): Also known as Nπ-methylimidazoleacetic acid, this isomer is also present in the brain and cerebrospinal fluid.[1] Intriguingly, some research has indicated that levels of pros-MIAA in the cerebrospinal fluid are positively correlated with the severity of Parkinson's disease, suggesting a potential role in neurodegenerative processes.[2]

Comparative Neurotoxicity: A Gap in the Literature

A thorough review of existing scientific literature reveals a significant gap in direct comparative studies evaluating the neurotoxic effects of tele-MIAA and pros-MIAA. While the neuropharmacological properties of the related compound, imidazole-4-acetic acid, have been explored, showing activation of GABA(A) receptors which can lead to seizures at high doses, similar detailed investigations for its methylated isomers are lacking.

The association of pros-MIAA with Parkinson's disease severity warrants further investigation into its specific neurotoxic mechanisms. However, without direct comparative data against tele-MIAA, it is challenging to ascertain whether one isomer is more neurotoxic than the other. To address this knowledge gap, a series of targeted in vitro and in vivo experiments are necessary.

Proposed Experimental Framework for Comparative Neurotoxicity Assessment

To systematically compare the neurotoxic effects of tele-MIAA and pros-MIAA, a multi-pronged approach is recommended, encompassing assessments of cell viability, oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Data Presentation: Quantitative Comparison of Neurotoxic Endpoints

The following table outlines key parameters to be measured in comparative studies. The data presented here are hypothetical and serve as a template for presenting experimental findings.

Neurotoxic EndpointAssay1-Methylimidazole-4-acetic acid (tele-MIAA)1-Methylimidazole-5-acetic acid (pros-MIAA)Vehicle Control
Neuronal Viability MTT Assay (% of control)Experimental DataExperimental Data100%
LDH Release (% of max)Experimental DataExperimental DataBaseline
Oxidative Stress ROS Production (Fluorescence Intensity)Experimental DataExperimental DataBaseline
Lipid Peroxidation (MDA levels)Experimental DataExperimental DataBaseline
Mitochondrial Function Mitochondrial Membrane Potential (TMRM)Experimental DataExperimental Data100%
Oxygen Consumption Rate (Seahorse)Experimental DataExperimental DataBaseline
Neuroinflammation Nitric Oxide Production (Griess Assay)Experimental DataExperimental DataBaseline
Pro-inflammatory Cytokine Levels (ELISA)Experimental DataExperimental DataBaseline

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in conducting comparative neurotoxicity studies.

Neuronal Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons are suitable models.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Prepare stock solutions of 1-methylimidazole-4-acetic acid and 1-methylimidazole-5-acetic acid in a suitable solvent (e.g., sterile PBS). On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired time points (e.g., 24, 48 hours). A vehicle control (medium with solvent) should always be included.

Assessment of Neuronal Viability
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.

    • Collect the cell culture supernatant after treatment.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength. LDH release is typically expressed as a percentage of the maximum LDH release from lysed control cells.

Measurement of Oxidative Stress
  • Reactive Oxygen Species (ROS) Detection:

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment, load the cells with DCFH-DA and incubate.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates higher levels of intracellular ROS.[3]

  • Lipid Peroxidation Assay:

    • Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • Lyse the treated cells and perform a thiobarbituric acid reactive substances (TBARS) assay using a commercial kit.

    • Measure the absorbance of the resulting colored product.

Evaluation of Mitochondrial Dysfunction
  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Use a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM).

    • After treatment, incubate the cells with TMRM.

    • Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial membrane depolarization.[4]

  • Oxygen Consumption Rate (OCR) Measurement:

    • Use a Seahorse XF Analyzer to measure real-time cellular respiration.

    • Seed the cells in a Seahorse XF cell culture microplate.

    • After treatment, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • The analyzer will measure changes in OCR, providing information on basal respiration, ATP production, and maximal respiration.[4][5]

Assessment of Neuroinflammation
  • Nitric Oxide (NO) Production:

    • Measure the accumulation of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.[6]

    • Collect the supernatant and mix it with the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Pro-inflammatory Cytokine Measurement:

    • Measure the levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

    • Follow the manufacturer's protocol for the ELISA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in methylimidazoleacetic acid-induced neurotoxicity and the general experimental workflow for its assessment.

Neurotoxicity_Pathway cluster_stressors Cellular Stressors cluster_effects Cellular Effects cluster_outcome Outcome MIAA Isomers MIAA Isomers Oxidative_Stress Oxidative Stress MIAA Isomers->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction MIAA Isomers->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammatory_Response Inflammatory Response Oxidative_Stress->Inflammatory_Response Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Inflammatory_Response Mitochondrial_Dysfunction->Neuronal_Damage Inflammatory_Response->Neuronal_Damage

Caption: Potential signaling pathways in MIAA-induced neurotoxicity.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with MIAA Isomers (tele-MIAA vs. pros-MIAA) Cell_Culture->Treatment Viability_Assays Cell Viability Assays (MTT, LDH) Treatment->Viability_Assays Oxidative_Stress_Assays Oxidative Stress Assays (ROS, MDA) Treatment->Oxidative_Stress_Assays Mitochondrial_Assays Mitochondrial Function Assays (ΔΨm, OCR) Treatment->Mitochondrial_Assays Inflammation_Assays Neuroinflammation Assays (NO, Cytokines) Treatment->Inflammation_Assays Data_Analysis Data Analysis and Comparison Viability_Assays->Data_Analysis Oxidative_Stress_Assays->Data_Analysis Mitochondrial_Assays->Data_Analysis Inflammation_Assays->Data_Analysis

Caption: General workflow for comparing MIAA isomer neurotoxicity.

Conclusion

The potential neurotoxic effects of methylimidazoleacetic acid isomers, particularly the observation linking pros-MIAA to Parkinson's disease, underscore the need for direct comparative studies. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically investigate and compare the neurotoxicity of 1-methylimidazole-4-acetic acid and 1-methylimidazole-5-acetic acid. Such research is crucial for understanding their potential roles in neurological disorders and for informing drug development and safety assessments.

References

Cerebrospinal Fluid Histamine Metabolites: A Comparative Guide to Pi-Methylimidazoleacetic Acid Hydrochloride and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pi-Methylimidazoleacetic acid hydrochloride (P-MIAA) and other key histamine (B1213489) metabolites found in cerebrospinal fluid (CSF). Understanding the relative abundance and clinical significance of these molecules is crucial for advancing research into neurological disorders and developing novel therapeutic interventions. This document summarizes quantitative data, details experimental protocols for their measurement, and visualizes the metabolic pathways and analytical workflows involved.

Introduction to Histamine Metabolism in the Central Nervous System

Histamine is a critical neurotransmitter in the brain, playing a role in various physiological processes, including the sleep-wake cycle, appetite, and cognitive functions.[1] Its signaling is terminated through enzymatic degradation. In the central nervous system, the primary route of histamine metabolism is through methylation by histamine N-methyltransferase (HNMT), followed by oxidation.[2] This process yields two major metabolites that can be measured in the CSF to assess histaminergic activity: tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA).[3]

An isomer of t-MIAA, pi-methylimidazoleacetic acid (P-MIAA), is also present in the CSF. However, its origin is considered to be independent of histamine metabolism.[4] Despite this, the levels of P-MIAA in the CSF have been correlated with the severity of certain neurological conditions, such as Parkinson's disease, suggesting a potential, yet-to-be-elucidated, role in neurobiology.[4]

Comparative Analysis of CSF Metabolite Levels

The concentrations of P-MIAA, t-MIAA, and other histamine metabolites in the CSF can vary depending on age, sex, and the presence of neurological disorders. The following tables summarize quantitative data from studies measuring these metabolites in human CSF.

Table 1: Cerebrospinal Fluid Levels of Methylimidazoleacetic Acid Isomers in Healthy Adults

MetaboliteMean Concentration (pmol/mL ± S.E.)Reference
pi-Methylimidazoleacetic acid (P-MIAA)80.76 ± 18.92[5]
tele-Methylimidazoleacetic acid (t-MIAA)22.77 ± 2.15[5]

Table 2: Cerebrospinal Fluid Histamine Metabolite Levels in Neurological Disorders

ConditionMetaboliteConcentrationComparison to ControlsReference
Schizophreniatele-Methylhistamine (t-MH)2.6-fold higherSignificantly elevated (p = 0.006)[1]
Schizophreniatele-Methylimidazoleacetic acid (t-MIAA)No significant difference-[1]
Parkinson's Diseasepi-Methylimidazoleacetic acid (P-MIAA)No significant difference in mean levelsLevels highly correlated with disease severity[4]

Experimental Protocols

Accurate quantification of P-MIAA and other histamine metabolites in CSF requires meticulous sample collection, handling, and analysis. The following sections detail the methodologies for these critical steps.

Cerebrospinal Fluid Collection and Handling: Standard Operating Procedure

A standardized protocol for CSF collection and handling is essential to ensure the integrity of the samples for metabolomic analysis.[6][7]

1. Patient Preparation:

  • Lumbar puncture should ideally be performed in the morning after overnight fasting.[7]

2. Collection:

  • Collect CSF via lumbar puncture between the L3/L4 or L4/L5 vertebrae.[7]
  • Use sterile polypropylene (B1209903) tubes for collection.[6]
  • Discard the initial drops of CSF if they are visibly contaminated with blood.[7]
  • Collect a minimum of 4-5 mL of CSF.[7]

3. Initial Processing:

  • Immediately after collection, place the CSF tubes on ice.[6]
  • Centrifuge the samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.[7]

4. Aliquoting and Storage:

  • Carefully transfer the supernatant to new, pre-chilled polypropylene cryovials.[6]
  • Aliquot the CSF into smaller volumes (e.g., 0.5 mL) to avoid multiple freeze-thaw cycles.
  • Immediately freeze the aliquots at -80°C.[6]

5. Shipment:

  • Ship frozen CSF samples on dry ice.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of Methylimidazoleacetic Acids

This method allows for the sensitive and specific measurement of both P-MIAA and t-MIAA in CSF.[8]

1. Sample Preparation:

  • Ion Exchange Chromatography:
  • Thaw the CSF sample on ice.
  • Apply the CSF to a cation exchange column to separate the methylimidazoleacetic acids from other components.
  • Derivatization:
  • Elute the methylimidazoleacetic acids from the column.
  • Prepare the methyl ester derivatives of the acids.
  • Perform a second derivatization step to create heptafluorobutyryl derivatives of the methyl esters. This enhances their volatility and detection by GC-MS.[8]
  • Extraction:
  • Extract the derivatized compounds into an organic solvent (e.g., ethyl acetate).[8]
  • Purification:
  • Further purify the extracted derivatives using silica (B1680970) gel chromatography.[8]

2. GC-MS Analysis:

  • Inject the purified sample into a gas chromatograph equipped with a mass spectrometer.
  • Use a deuterated analogue of methylimidazoleacetic acid as an internal standard for accurate quantification.[8]
  • The instrument separates the P-MIAA and t-MIAA derivatives based on their retention times.
  • The mass spectrometer detects and quantifies the specific ions corresponding to each derivative.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the histamine metabolism pathway and the experimental workflow for CSF analysis.

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) tMH tele-Methylhistamine (t-MH) Histamine->tMH Histamine N-Methyltransferase (HNMT) IAA Imidazoleacetic acid (IAA) Histamine->IAA Diamine Oxidase (DAO) tMIAA tele-Methylimidazoleacetic acid (t-MIAA) tMH->tMIAA Monoamine Oxidase B (MAO-B)

Histamine Metabolism Pathway in the CNS.

CSF_Analysis_Workflow cluster_collection CSF Collection & Handling cluster_analysis GC-MS Analysis LP Lumbar Puncture Ice Immediate Placement on Ice LP->Ice Centrifuge Centrifugation (4°C) Ice->Centrifuge Aliquot Aliquoting Centrifuge->Aliquot Freeze Storage at -80°C Aliquot->Freeze Thaw Thaw Sample on Ice Freeze->Thaw Sample Retrieval IonExchange Ion Exchange Chromatography Thaw->IonExchange Derivatize Derivatization IonExchange->Derivatize Extract Solvent Extraction Derivatize->Extract Purify Silica Gel Purification Extract->Purify GCMS GC-MS Quantification Purify->GCMS

References

Independent Validation of Published Data on Pi-Methylimidazoleacetic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA HCl), a commercially available compound often labeled as a potential neurotoxin, with its isomer N-tau-Methylimidazoleacetic acid (t-MIAA) and the related histamine (B1213489) metabolite, Imidazoleacetic acid (IAA). The information presented here is based on a review of published scientific literature to aid in the independent validation of available data.

Executive Summary

Pi-Methylimidazoleacetic acid (p-MIAA), also referred to as pros-methylimidazoleacetic acid, is an isomer of the primary and well-characterized histamine metabolite, N-tau-Methylimidazoleacetic acid (t-MIAA). While commercially available and designated as a "potential neurotoxin," a thorough review of published literature reveals a lack of direct evidence or dedicated studies supporting this claim. In contrast, existing research has established the endogenous presence and concentration of both p-MIAA and t-MIAA in the mammalian brain. Furthermore, the related compound Imidazoleacetic acid (IAA) has been identified as a functional agonist at GABA-A receptors. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides a comparative overview to assist researchers in evaluating the properties and potential biological significance of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and quantitative biological data for Pi-Methylimidazoleacetic acid and its comparators.

Table 1: Physicochemical Properties

PropertyPi-Methylimidazoleacetic acidN-tau-Methylimidazoleacetic acidImidazoleacetic acid
Molecular Formula C6H8N2O2C6H8N2O2C5H6N2O2
Molecular Weight 140.14 g/mol 140.14 g/mol 126.12 g/mol
CAS Number 4200-48-02625-49-2645-65-8
Hydrochloride CAS 1071661-55-6Not Commercially AvailableNot Commercially Available

Table 2: Endogenous Concentrations in Rat Brain (nmol/g) [1]

Brain RegionPi-Methylimidazoleacetic acid (p-MIAA)N-tau-Methylimidazoleacetic acid (t-MIAA)
Hypothalamus0.43 ± 0.042.21 ± 0.15
Thalamus0.22 ± 0.020.69 ± 0.05
Hippocampus0.19 ± 0.010.46 ± 0.03
Caudate Nucleus0.17 ± 0.010.61 ± 0.04
Frontal Cortex0.16 ± 0.010.44 ± 0.03
Midbrain0.15 ± 0.010.94 ± 0.06
Medulla-Pons0.12 ± 0.010.20 ± 0.01
Cerebellum0.12 ± 0.010.15 ± 0.01

Data presented as mean ± SEM.[1]

Table 3: Biological Activity Profile

CompoundKnown Biological ActivitySupporting Evidence
Pi-Methylimidazoleacetic acid (p-MIAA) Labeled as a "potential neurotoxin" by commercial suppliers. However, no direct scientific evidence of neurotoxicity was found in the reviewed literature. Its metabolic pathway in the brain appears to be independent of histamine metabolism.[1]The "potential neurotoxin" claim is frequently cited from a book chapter by G.D. Prell, but primary research data validating this is not readily available in peer-reviewed journals.
N-tau-Methylimidazoleacetic acid (t-MIAA) Major and specific metabolite of histamine in the brain.[2] Its levels are used as an indicator of histamine turnover.[2]Extensive research has characterized its role in histamine metabolism.
Imidazoleacetic acid (IAA) A potent agonist at GABA-A receptors.[3] It is a metabolite of histamine, and its formation in the brain can be promoted by the inhibition of histamine methyltransferase.[4]Studies have demonstrated its ability to interact with the GABAergic system.[3][4]

Experimental Protocols

This section details the methodologies for key experiments relevant to the analysis and comparison of these compounds.

Quantification of Methylimidazoleacetic Acids in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the methodology described by Prell et al. (1989).[1]

a) Tissue Preparation:

  • Dissect specific brain regions from rats.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for further processing.

b) Derivatization:

  • The acidic compounds in the supernatant are esterified to make them volatile for GC analysis. A common method involves reaction with a suitable alcohol (e.g., butanol) in the presence of an acid catalyst.

c) GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • Separate the compounds based on their retention times on the GC column.

  • Identify and quantify the compounds based on their mass spectra and comparison with known standards.

GABA-A Receptor Binding Assay

This is a generalized protocol to assess the interaction of a test compound with GABA-A receptors.

a) Membrane Preparation:

  • Homogenize rat brain tissue in a suitable buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction containing the receptors.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

b) Binding Assay:

  • Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA).

  • In parallel incubations, include the test compound (Pi-Methylimidazoleacetic acid, N-tau-Methylimidazoleacetic acid, or Imidazoleacetic acid) at various concentrations.

  • After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analyze the data to determine the binding affinity (e.g., Ki or IC50) of the test compound.

Visualizations

Metabolic Pathways of Histamine in the Brain

Histamine Histamine t_Methylhistamine t_Methylhistamine Histamine->t_Methylhistamine HMT IAA Imidazoleacetic acid (IAA) Histamine->IAA DAO (minor pathway in brain) t_MIAA N-tau-Methylimidazoleacetic acid (t-MIAA) t_Methylhistamine->t_MIAA MAO-B p_MIAA Pi-Methylimidazoleacetic acid (p-MIAA) Unknown_Precursor Unknown Precursor Unknown_Precursor->p_MIAA cluster_compounds Test Compounds cluster_experiments Experimental Assays cluster_data Data Analysis p_MIAA Pi-Methylimidazoleacetic acid HCl GC_MS Quantification in Brain Tissue (GC-MS) p_MIAA->GC_MS Receptor_Binding GABA-A Receptor Binding Assay p_MIAA->Receptor_Binding Neurotoxicity_Assay Neuronal Cell Viability Assay p_MIAA->Neurotoxicity_Assay t_MIAA N-tau-Methylimidazoleacetic acid t_MIAA->GC_MS t_MIAA->Receptor_Binding IAA Imidazoleacetic acid IAA->Receptor_Binding Concentration Endogenous Concentrations GC_MS->Concentration Binding_Affinity Receptor Binding Affinity (Ki) Receptor_Binding->Binding_Affinity Cell_Viability Neuronal Viability (IC50) Neurotoxicity_Assay->Cell_Viability

References

Safety Operating Guide

Safe Disposal of Pi-Methylimidazoleacetic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Pi-Methylimidazoleacetic acid hydrochloride, a potential neurotoxin, requires careful handling and adherence to specific disposal protocols.[1] This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety measures during the disposal process.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[2]

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:

    • Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

    • Protective gloves and clothing to prevent skin contact.[2][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

2. Waste Collection:

  • All waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, must be collected in a designated and properly labeled waste container.

  • Use suitable, closed containers for disposal to prevent accidental spills or releases.[3]

  • Never mix this waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[3]

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Avoid releasing the substance into the environment.[2]

  • Collect the spillage using an inert absorbent material.[4]

  • Place the absorbed material into a suitable container for disposal.[4]

  • Wash the spill area thoroughly.

4. Waste Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant.[2]

  • Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated packaging should be disposed of in the same manner as the unused product.

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and wash any contaminated clothing before reuse.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have this compound waste? ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, sealed container ppe->collect spill Spill Occurred? collect->spill contain_spill Contain and clean up spill with inert absorbent spill->contain_spill Yes label Label container clearly 'Hazardous Waste' spill->label No contain_spill->collect store Store in a designated secondary containment area label->store dispose Arrange for disposal by a certified waste management company store->dispose document Complete waste disposal documentation dispose->document end End of Process document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pi-Methylimidazoleacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Pi-Methylimidazoleacetic acid hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is identified as a potential neurotoxin, necessitating stringent handling and disposal procedures.[1] This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (minimum 4mil thickness)Prevents skin contact with the neurotoxic compound. Double gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles entering the eyes and face.
Respiratory Protection A fit-tested N95 or higher-rated respiratorMinimizes the risk of inhaling the powdered compound, especially during weighing and transfer.
Lab Coat A dedicated, disposable or launderable lab coatProtects personal clothing from contamination. Should be removed before leaving the designated work area.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of this compound must occur within a designated area, such as a certified chemical fume hood, to minimize exposure. The following workflow must be strictly followed.

Workflow for Handling this compound prep Preparation - Assemble all necessary PPE and materials. - Ensure fume hood is operational. weigh Weighing - Conduct within the fume hood. - Use a tared, sealed container. prep->weigh Proceed to dissolve Dissolution - Add solvent slowly to the contained powder. - Keep the container closed as much as possible. weigh->dissolve Proceed to handling Handling Solution - Use caution to avoid splashes and aerosols. - All transfers should be performed in the hood. dissolve->handling Proceed to cleanup Decontamination & Cleanup - Wipe down all surfaces with an appropriate deactivating agent. - Dispose of all contaminated materials as hazardous waste. handling->cleanup After experiment disposal Waste Disposal - Segregate waste into clearly labeled containers. - Follow institutional guidelines for neurotoxic waste. cleanup->disposal Segregate waste

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Weighing and Preparing a Solution:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment, including the chemical container, spatulas, weigh paper or boat, and a sealable container for the final solution.

    • Place absorbent pads on the work surface inside the fume hood to contain any potential spills.

  • Weighing:

    • Perform all weighing operations within the confines of the chemical fume hood.

    • To minimize the generation of airborne dust, carefully open the container of this compound.

    • Use a clean, designated spatula to transfer the desired amount of powder onto a tared weigh boat or directly into a tared, sealable container.

    • Close the primary chemical container immediately after dispensing.

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing.

    • Keep the container opening as restricted as possible during this process.

    • Once the solvent is added, securely seal the container and mix by gentle swirling or inversion until the solid is fully dissolved.

Disposal Plan: Managing and Disposing of Hazardous Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Storage:

All materials that have come into contact with the compound are considered hazardous waste. This includes:

  • Empty primary containers

  • Used gloves, weigh boats, and absorbent pads

  • Contaminated pipette tips and other disposable labware

  • Excess or expired chemical

These items must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be stored in a designated and secure area away from incompatible materials.

Disposal Pathway for this compound Waste start Generation of Waste (e.g., used gloves, empty containers) collect Collection - Place in a dedicated, labeled, sealed hazardous waste container. start->collect store Temporary Storage - Store in a designated, secure area. - Away from incompatible materials. collect->store dispose Final Disposal - Arrange for pickup by certified hazardous waste disposal service. - Follow all institutional and regulatory guidelines. store->dispose

Caption: The required disposal pathway for all waste contaminated with this compound.

Final Disposal Procedures:

  • Do not dispose of this chemical down the drain or in regular trash.

  • The collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of neurotoxic chemical waste.

By strictly adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before beginning any work.

References

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Retrosynthesis Analysis

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Pi-Methylimidazoleacetic acid hydrochloride
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